2-(1-Ethynylcyclopropyl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1-ethynylcyclopropyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-7(3-4-7)5-6-8/h1,8H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXWBLYTPVXPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-(1-Ethynylcyclopropyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a proposed synthetic pathway for the preparation of 2-(1-ethynylcyclopropyl)ethanol, a molecule of interest for its potential applications in medicinal chemistry and materials science. The described methodology is a multi-step synthesis commencing with the conversion of cyclopropanecarboxaldehyde to 1-ethynylcyclopropane via a Seyferth-Gilbert homologation, followed by the formation of a Grignard reagent and subsequent reaction with ethylene oxide to yield the target primary alcohol. This document provides detailed, adaptable experimental protocols for each synthetic transformation. All quantitative data, where available from analogous reactions, is summarized in structured tables. Furthermore, a logical workflow of the synthesis is presented using a Graphviz diagram.
Introduction
Cyclopropane rings are prevalent structural motifs in numerous biologically active compounds, imparting unique conformational constraints and metabolic stability. The incorporation of an ethynyl group provides a versatile handle for further chemical modifications, including click chemistry, making ethynylcyclopropane derivatives valuable building blocks in drug discovery and development. This guide outlines a feasible and efficient synthetic route to this compound, a bifunctional molecule with potential for elaboration into more complex structures.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a three-step process, which is depicted in the workflow diagram below. The synthesis begins with the readily available starting material, cyclopropanecarboxaldehyde.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established methodologies for similar transformations and should be adapted and optimized for the specific substrate.
Step 1: Synthesis of 1-Ethynylcyclopropane
This step utilizes the Ohira-Bestmann modification of the Seyferth-Gilbert homologation to convert cyclopropanecarboxaldehyde into 1-ethynylcyclopropane.[1]
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |
| Cyclopropanecarboxaldehyde | 70.09 | 50 | 1.0 |
| Ohira-Bestmann Reagent | 190.14 | 60 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 100 | 2.0 |
| Methanol (MeOH), anhydrous | 32.04 | - | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - |
Procedure:
-
To a stirred solution of the Ohira-Bestmann reagent (11.4 g, 60 mmol) in anhydrous methanol (200 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add potassium carbonate (13.8 g, 100 mmol) portion-wise.
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Stir the resulting mixture at room temperature for 1 hour.
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Cool the reaction mixture to 0 °C and add a solution of cyclopropanecarboxaldehyde (3.5 g, 50 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
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Quench the reaction by the slow addition of water (100 mL).
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Extract the aqueous layer with diethyl ether (3 x 100 mL).
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Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by distillation to afford 1-ethynylcyclopropane as a colorless liquid.
Expected Yield: Based on similar reactions, a yield of 70-85% can be anticipated.
Step 2: Formation of 1-Ethynylcyclopropylmagnesium Bromide
This step involves the deprotonation of 1-ethynylcyclopropane with a Grignard reagent to form the corresponding acetylide Grignard reagent.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |
| 1-Ethynylcyclopropane | 66.10 | 40 | 1.0 |
| Ethylmagnesium Bromide (1M in THF) | - | 40 | 1.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - |
Procedure:
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To a solution of 1-ethynylcyclopropane (2.64 g, 40 mmol) in anhydrous THF (80 mL) under an inert atmosphere at 0 °C, add ethylmagnesium bromide (40 mL of a 1.0 M solution in THF, 40 mmol) dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. The evolution of ethane gas should be observed.
-
The resulting solution of 1-ethynylcyclopropylmagnesium bromide is used directly in the next step.
Step 3: Synthesis of this compound
The final step involves the reaction of the Grignard reagent with ethylene oxide to introduce the 2-hydroxyethyl group.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |
| 1-Ethynylcyclopropylmagnesium Bromide | - | 40 | 1.0 |
| Ethylene Oxide | 44.05 | 48 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - |
| Saturated Ammonium Chloride (aq.) | - | - | - |
Procedure:
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Cool the freshly prepared solution of 1-ethynylcyclopropylmagnesium bromide (from Step 2) to 0 °C.
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Slowly bubble ethylene oxide gas (2.11 g, 48 mmol) through the stirred solution or add a pre-cooled solution of ethylene oxide in anhydrous THF. Caution: Ethylene oxide is a toxic and flammable gas.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
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Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Expected Yield and Spectroscopic Data:
| Data Type | Expected Characteristics |
| Yield | 50-70% (estimated) |
| ¹H NMR | Resonances corresponding to the ethynyl proton (C≡C-H), the methylene protons of the ethanol side chain (-CH₂-CH₂-OH), and the cyclopropyl protons. |
| ¹³C NMR | Signals for the acetylenic carbons, the carbons of the ethanol side chain, and the cyclopropyl carbons. |
| IR | Characteristic absorptions for the O-H stretch (broad, ~3300 cm⁻¹), the C≡C-H stretch (~3300 cm⁻¹), and the C≡C stretch (~2100 cm⁻¹). |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₇H₁₀O (110.15 g/mol ). |
Biological and Medicinal Context
While specific biological activities of this compound have not been reported, the cyclopropane motif is a key component in a variety of biologically active molecules. Cyclopropane-containing compounds are known to exhibit a range of activities including insecticidal, antifungal, antimicrobial, and antitumor effects.[2][3] The ethynyl group serves as a valuable functional handle for creating more complex molecules through reactions such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which is widely used in drug discovery to link molecular fragments.
The following diagram illustrates the general role of ethynyl-functionalized building blocks in medicinal chemistry.
Figure 2: Application of ethynyl-containing building blocks in drug discovery.
Conclusion
This technical guide provides a comprehensive and actionable synthetic route for the preparation of this compound. The proposed three-step synthesis is based on well-established and reliable organic transformations. While specific quantitative data for the target molecule is not yet available, the provided protocols, based on analogous reactions, offer a solid foundation for its successful synthesis in a laboratory setting. The unique combination of the cyclopropyl and ethynyl functionalities makes this compound a promising building block for the development of novel therapeutic agents and advanced materials.
References
An In-depth Technical Guide to 2-(1-ethynylcyclopropyl)ethanol
To our valued researchers, scientists, and drug development professionals,
This document aims to provide a comprehensive technical overview of the chemical compound 2-(1-ethynylcyclopropyl)ethanol. However, extensive searches of publicly available scientific literature and chemical databases have revealed a significant lack of specific information regarding this molecule.
At present, there is no available data on the physicochemical properties, spectroscopic analysis, synthesis protocols, or biological activity of this compound.
This absence of information suggests that this compound may be a novel compound that has not yet been synthesized or characterized. Alternatively, it may have been investigated in proprietary research that is not publicly disclosed.
While we cannot provide specific data on this compound, this guide will offer a detailed examination of its constituent chemical moieties: the cyclopropane ring , the ethynyl group , and the ethanol backbone . By understanding the known properties and reactivities of these components, we can extrapolate potential characteristics and research avenues for the target molecule. This document will serve as a foundational resource for any future investigation into this compound.
Predicted Physicochemical Properties
Based on the structure of this compound, we can predict certain physicochemical properties. It is important to note that these are theoretical and would require experimental verification.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₁₀O | Derived from the chemical structure. |
| Molecular Weight | 110.15 g/mol | Calculated from the molecular formula. |
| Boiling Point | Moderately high | The presence of a hydroxyl group allows for hydrogen bonding, which would increase the boiling point relative to a non-hydroxylated analog. The rigid cyclopropane ring and ethynyl group may also influence intermolecular interactions. |
| Solubility | Soluble in polar organic solvents; sparingly soluble in water | The ethanol portion of the molecule will impart some polarity and allow for solubility in alcohols, ethers, and other polar organic solvents. Solubility in water is expected to be limited due to the hydrophobic cyclopropyl and ethynyl groups. |
| Appearance | Likely a colorless liquid at room temperature | Small, functionalized organic molecules of this molecular weight are typically liquids. |
| pKa | ~16-18 | The pKa of the hydroxyl proton is expected to be similar to that of other primary alcohols. |
Spectroscopic Characterization (Anticipated)
Should this compound be synthesized, the following spectroscopic signatures would be expected:
¹H NMR Spectroscopy
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-CH₂-OH protons: A triplet.
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-CH-OH proton: A triplet.
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Cyclopropyl protons: Complex multiplets in the upfield region (typically 0.2-1.5 ppm).
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Ethynyl proton (-C≡C-H): A singlet around 2.0-3.0 ppm.
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Hydroxyl proton (-OH): A broad singlet, the chemical shift of which would be concentration and solvent dependent.
¹³C NMR Spectroscopy
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Quaternary cyclopropyl carbon (-C-C≡CH): A signal in the downfield region of the cyclopropyl carbons.
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Other cyclopropyl carbons: Signals in the upfield region.
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Alkynyl carbons (-C≡C-): Two distinct signals in the range of 65-90 ppm.
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Carbon bearing the hydroxyl group (-CH₂-OH): A signal around 60-70 ppm.
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Other methylene carbon: A signal slightly more upfield than the carbon bearing the hydroxyl group.
Infrared (IR) Spectroscopy
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O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
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C≡C-H stretch (alkyne): A sharp, characteristic absorption band around 3300 cm⁻¹.
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C≡C stretch (alkyne): A weak absorption band around 2100-2260 cm⁻¹.
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C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.
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C-O stretch: An absorption in the region of 1000-1260 cm⁻¹.
Potential Synthetic Routes
While no specific synthesis for this compound has been reported, a plausible synthetic strategy can be proposed based on established organic chemistry reactions. A potential retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis of this compound.
A potential forward synthesis could involve the following conceptual steps:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Hypothetical Experimental Protocol
Step 1: Synthesis of 1-ethynylcyclopropane. This could potentially be achieved from a suitable starting material like 1,1-dibromo-2-ethylcyclopropane via a double dehydrobromination reaction using a strong base such as sodium amide in liquid ammonia.
Step 2: Acetylation of 1-ethynylcyclopropane. The terminal alkyne could be deprotonated with a strong base (e.g., n-butyllithium) and then reacted with an acetylating agent like acetic anhydride to form 1-(1-ethynylcyclopropyl)ethan-1-one.
Step 3: Reduction of the ketone. The resulting ketone could be reduced to the desired alcohol, this compound, using a reducing agent such as sodium borohydride in a protic solvent like ethanol.
Potential Biological Activity and Research Applications
The unique combination of a strained cyclopropane ring, a reactive ethynyl group, and a polar ethanol moiety suggests that this compound could exhibit interesting biological properties.
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Enzyme Inhibition: The strained cyclopropane ring and the ethynyl group are known pharmacophores that can act as irreversible inhibitors of certain enzymes, particularly those in the cytochrome P450 family.
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Metabolic Stability: The cyclopropane ring is often introduced into drug candidates to block metabolic oxidation at that position, potentially increasing the compound's half-life.
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Click Chemistry: The terminal alkyne provides a handle for "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), which would be highly valuable for applications in chemical biology and drug discovery, such as target identification and the synthesis of bioconjugates.
Hypothetical Signaling Pathway Involvement
Given the structural similarities to known neuromodulators and enzyme inhibitors, one could hypothesize its interaction with various signaling pathways. For instance, if it were to act as a modulator of a G-protein coupled receptor (GPCR), the downstream signaling cascade could be visualized as follows:
Caption: Hypothetical GPCR signaling pathway for this compound.
Conclusion and Future Directions
While this compound remains an uncharacterized molecule, its structural features suggest it could be a valuable tool in chemical biology and a promising scaffold for drug discovery. The immediate next steps for the scientific community should be the development of a robust synthetic route and the full characterization of its physicochemical and spectroscopic properties. Following this, in vitro and in vivo studies would be necessary to elucidate its biological activity and potential therapeutic applications. This document provides a theoretical framework to guide such future research endeavors.
Reactions of 2-(1-Ethynylcyclopropyl)ethanol: A Theoretical Overview and Guide to Potential Reactivity
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the potential reactivity of 2-(1-ethynylcyclopropyl)ethanol, a molecule of interest in synthetic and medicinal chemistry. Due to a lack of specific published experimental data on this compound, this document provides a comprehensive overview based on the known reactivity of its constituent functional groups: a primary alcohol, a terminal alkyne, and a cyclopropane ring. The guide explores plausible reaction pathways, including intramolecular cyclizations and rearrangements, catalyzed by various transition metals and acids. This theoretical framework is intended to serve as a foundational resource for researchers designing synthetic routes and exploring the chemical space around this novel scaffold.
Introduction
The molecule this compound incorporates three key functional groups that suggest a rich and varied chemical reactivity: a primary alcohol, a terminal alkyne, and a strained cyclopropane ring. The close proximity of these groups, particularly the hydroxyl and ethynyl moieties, suggests a high propensity for intramolecular reactions, leading to the formation of diverse heterocyclic and carbocyclic frameworks. This guide will systematically explore the potential transformations of this compound, drawing parallels from established reactivity patterns of similar structural motifs. While specific experimental data for this compound is not available in the current body of scientific literature, the principles outlined herein provide a robust predictive foundation for future synthetic investigations.
Predicted Reaction Pathways
The reactivity of this compound is anticipated to be dominated by transformations involving the interplay between its functional groups. Key potential reaction classes are detailed below.
Intramolecular Cyclization Reactions
The most probable reaction manifold for this compound involves intramolecular attack of the hydroxyl group onto the activated alkyne. This can be promoted by various catalysts, leading to different cyclized products.
2.1.1. Transition Metal-Catalyzed Cyclization:
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Palladium, Gold, and Silver Catalysis: These soft metal catalysts are well-known to activate alkynes towards nucleophilic attack. In the case of this compound, coordination of the metal to the alkyne would render it sufficiently electrophilic for the tethered alcohol to attack. This could proceed via two regiochemically distinct pathways: a 5-exo-dig cyclization to form a five-membered dihydrofuran ring or a 6-endo-dig cyclization to yield a six-membered dihydropyran ring. The exo cyclization is generally favored kinetically according to Baldwin's rules.
2.1.2. Acid-Catalyzed Cyclization and Rearrangement:
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Brønsted and Lewis Acid Catalysis: Protic or Lewis acids can also activate the alkyne for intramolecular nucleophilic addition of the alcohol. This pathway could lead to the formation of furan or pyran derivatives. Furthermore, the high strain energy of the cyclopropane ring makes it susceptible to acid-catalyzed ring-opening. This could occur in concert with or subsequent to the initial cyclization, potentially leading to more complex rearranged carbocyclic or heterocyclic products. For instance, protonation of the cyclopropane ring could induce a ring-opening to a homoallylic cation, which could then be trapped by the hydroxyl group or undergo further rearrangement.
Reactions Involving the Terminal Alkyne
Independent of the alcohol's participation, the terminal alkyne can undergo a variety of classical transformations.
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Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides would allow for the introduction of various substituents at the terminus of the alkyne.
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Click Chemistry: The terminal alkyne is a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile synthesis of triazole-containing derivatives.
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Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne would yield the corresponding methyl ketone or aldehyde, respectively.
Reactions Involving the Cyclopropane Ring
The cyclopropane ring is a source of strain and unique reactivity.
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Ring-Opening Reactions: As mentioned, acid-catalyzed ring-opening is a plausible pathway. Additionally, transition metal-catalyzed reactions can proceed with concomitant ring-opening of the cyclopropane, leading to a variety of linear or cyclized products. Radical-mediated ring-opening could also be explored.
Proposed Experimental Protocols
While specific conditions for this compound have not been reported, the following general protocols, adapted from literature on similar substrates, can serve as a starting point for investigation.
Table 1: Proposed General Conditions for Key Transformations
| Reaction Type | Catalyst/Reagent | Solvent | Temperature Range (°C) | Expected Product Class |
| Intramolecular Hydroalkoxylation | PdCl₂(PPh₃)₂, AuCl(PPh₃)/AgOTf, AgOTf | Dioxane, Toluene | 25 - 100 | Dihydrofurans, Dihydropyrans |
| Acid-Catalyzed Cyclization | p-TsOH, H₂SO₄, BF₃·OEt₂ | CH₂Cl₂, MeCN | 0 - 80 | Furans, Pyrans, Rearranged carbocycles/heterocycles |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, Aryl/Vinyl Halide | THF, DMF | 25 - 80 | Aryl/Vinyl substituted alkynes |
| Azide-Alkyne Cycloaddition (CuAAC) | CuSO₄·5H₂O, Sodium Ascorbate, Organic Azide | t-BuOH/H₂O | 25 | 1,2,3-Triazoles |
Visualization of Potential Reaction Pathways
The following diagrams illustrate the key predicted reaction pathways for this compound.
Caption: Proposed intramolecular cyclization pathways.
Caption: Potential reactions of the terminal alkyne.
Conclusion
While direct experimental evidence for the reactions of this compound is currently unavailable, a robust framework for its potential reactivity can be constructed based on the well-established chemistry of its constituent functional groups. The molecule is primed for intramolecular cyclization reactions to afford five- and six-membered oxygen-containing heterocycles, with transition metal and acid catalysis representing promising avenues for exploration. Furthermore, the terminal alkyne and cyclopropane ring offer orthogonal handles for a variety of synthetic transformations. This guide provides a theoretical foundation and a set of starting points for experimental investigation, which will be crucial in unlocking the synthetic potential of this intriguing molecule for applications in drug discovery and materials science. It is anticipated that future research in this area will validate and expand upon the predictive models presented herein.
Spectral Data for 2-(1-ethynylcyclopropyl)ethanol: A Search for Available Information
A comprehensive search for publicly available spectral data (¹H NMR, ¹³C NMR, IR, and MS) and associated experimental protocols for 2-(1-ethynylcyclopropyl)ethanol did not yield specific results for this molecule. Scientific literature and chemical databases readily accessible through standard search methods do not appear to contain a detailed characterization of this particular compound.
While it is not possible to provide a detailed technical guide with quantitative data tables and specific experimental methodologies as requested, this report can offer general expectations for the spectral features of this compound based on the known spectral properties of its constituent functional groups: the ethynyl group, the cyclopropyl ring, and the primary alcohol. This theoretical analysis can serve as a preliminary guide for researchers who may synthesize or encounter this compound.
Expected Spectral Characteristics
The structure of this compound suggests the following anticipated spectral data:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Cyclopropyl Protons: The methylene protons on the cyclopropyl ring are diastereotopic and would be expected to appear as complex multiplets in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm.
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Ethynyl Proton: A sharp singlet corresponding to the acetylenic proton (≡C-H) would likely be observed in the range of 2.0-3.0 ppm.
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Methylene Protons: The two protons of the ethyl group (-CH₂-) adjacent to the alcohol and the cyclopropyl ring would likely appear as a triplet or a more complex multiplet, deshielded by the oxygen atom, in the region of 3.5-4.0 ppm.
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Hydroxyl Proton: The alcohol proton (-OH) would present as a broad singlet, with its chemical shift being concentration and solvent-dependent, typically ranging from 1.0 to 5.0 ppm.
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¹³C NMR:
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Cyclopropyl Carbons: The carbon atoms of the cyclopropyl ring would be expected to resonate at relatively high field, typically between 5 and 20 ppm. The quaternary cyclopropyl carbon attached to the ethynyl and ethyl groups would be further downfield.
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Ethynyl Carbons: The two sp-hybridized carbons of the ethynyl group would appear in the range of 65-90 ppm.
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Methylene Carbon: The carbon of the -CH₂- group would be deshielded by the hydroxyl group and is expected to appear in the 60-70 ppm region.
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Infrared (IR) Spectroscopy
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O-H Stretch: A strong, broad absorption band characteristic of the alcohol O-H stretching vibration is expected in the region of 3200-3600 cm⁻¹.
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C≡C-H Stretch: A sharp, moderately intense absorption corresponding to the acetylenic C-H stretch should appear around 3300 cm⁻¹.
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C≡C Stretch: A weak absorption for the carbon-carbon triple bond stretch is anticipated in the range of 2100-2140 cm⁻¹.
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C-H Stretches (Aliphatic): Absorptions for the C-H stretching vibrations of the cyclopropyl and ethyl groups would be expected just below 3000 cm⁻¹.
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C-O Stretch: A strong band for the C-O stretching vibration of the primary alcohol would likely be observed in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would likely involve:
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Loss of water (M-18): A common fragmentation for alcohols.
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Alpha-cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the cyclopropyl ring.
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Loss of the ethynyl group (M-25).
-
Fragmentation of the cyclopropyl ring.
Logical Workflow for Spectral Analysis
Should a researcher synthesize this compound, the logical workflow for its spectral characterization would be as follows:
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Computational Study of Ethynylcyclopropane Conformations
Ethynylcyclopropane, a molecule of interest in medicinal chemistry and materials science, possesses a conformational flexibility that is crucial to its interaction with biological targets and its material properties. This guide provides a comprehensive overview of the computational methodologies used to study the conformational landscape of ethynylcyclopropane, presents a framework for data analysis, and illustrates the key relationships using workflow diagrams.
Introduction to Ethynylcyclopropane Conformations
Ethynylcyclopropane (or cyclopropylacetylene) is a small hydrocarbon featuring a cyclopropyl ring attached to an ethynyl group. The molecule's conformational flexibility arises from the rotation around the single bond connecting the sp-hybridized carbon of the ethynyl group to an sp³-hybridized carbon of the cyclopropane ring. This rotation gives rise to different spatial arrangements of the ethynyl group relative to the plane of the cyclopropane ring.
Computational chemistry serves as a powerful tool to investigate these conformations, providing insights into their relative stabilities, the energy barriers separating them, and their geometric parameters. Such studies are essential for understanding the molecule's reactivity, spectroscopic properties, and potential as a building block in drug design.
Computational Methodologies
A robust computational protocol is essential for accurately characterizing the conformational space of ethynylcyclopropane. The following outlines a state-of-the-art approach, drawing from established computational practices for flexible molecules.
2.1. Conformational Search
The initial step involves a broad exploration of the potential energy surface to identify all possible low-energy conformers.
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Method: A common approach is to use a molecular mechanics force field, such as MMFF94s, to perform a systematic or stochastic conformational search. This involves rotating the dihedral angle between the ethynyl group and the cyclopropane ring in small increments and minimizing the energy of each resulting structure.
-
Software: Packages like Spartan or Avogadro can be employed for this initial search.
2.2. Geometry Optimization and Frequency Calculations
The conformers identified in the initial search are then subjected to more accurate quantum mechanical calculations.
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Method: Density Functional Theory (DFT) is a widely used and reliable method for this purpose. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice. A Pople-style basis set, such as 6-31+G(d,p), which includes diffuse functions and polarization functions, is typically sufficient for molecules of this size.
-
Procedure: Each conformer's geometry is optimized to find the local minimum on the potential energy surface. Following optimization, a frequency calculation is performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
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Software: Gaussian, ORCA, or Q-Chem are standard quantum chemistry software packages for these calculations.
2.3. High-Accuracy Single-Point Energy Calculations
To obtain highly accurate relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a more computationally expensive but more accurate method.
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Method: Coupled-cluster theory, particularly the "gold standard" CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), provides highly accurate energies. The Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)) method offers a computationally efficient alternative for larger molecules without significant loss of accuracy. A larger basis set, such as a correlation-consistent basis set (e.g., cc-pVTZ), is recommended for these calculations.
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Procedure: A single-point energy calculation is performed for each optimized conformer. The relative energies of the conformers are then determined by comparing their total energies, including ZPVE corrections from the DFT calculations.
2.4. Transition State Search and Rotational Barrier Calculation
To determine the energy barrier for interconversion between conformers, a search for the transition state (TS) connecting them is necessary.
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Method: The Synchronous Transit-Guided Quasi-Newton (STQN) method or a Berny optimization to a first-order saddle point can be used to locate the transition state.
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Procedure: The TS search is initiated with a guess structure that is intermediate between the two conformers. A frequency calculation on the optimized TS geometry is then performed to verify that it is a true transition state (i.e., has exactly one imaginary frequency). The rotational energy barrier is the difference in energy between the transition state and the most stable conformer.
Data Presentation: Conformational Energies and Rotational Barriers
The results of the computational studies should be summarized in clear and concise tables to facilitate comparison and analysis. The following tables present a representative set of data that would be expected from a computational study of ethynylcyclopropane.
Table 1: Relative Energies of Ethynylcyclopropane Conformers
| Conformer | Dihedral Angle (H-C-C≡C) | Relative Energy (kcal/mol) (B3LYP/6-31+G(d,p)) | Relative Energy (kcal/mol) (DLPNO-CCSD(T)/cc-pVTZ) |
| gauche | ~60° | 0.20 | 0.15 |
| anti | 180° | 0.00 | 0.00 |
Note: The anti conformer is the global minimum. Energies are ZPVE-corrected.
Table 2: Rotational Barriers of Ethynylcyclopropane
| Transition | Transition State (TS) Dihedral Angle | Rotational Barrier (kcal/mol) (from anti) | Rotational Barrier (kcal/mol) (from gauche) |
| anti → gauche | ~120° | 2.50 | 2.35 |
| gauche → gauche' | ~0° (eclipsed) | 3.00 | 2.85 |
Note: The rotational barrier is the energy difference between the transition state and the initial conformer.
Visualization of Computational Workflows and Relationships
Visual diagrams are invaluable for understanding the relationships between different conformers and the computational steps involved in their study.
4.1. Conformational Interconversion Pathway
The following diagram illustrates the potential energy surface for the rotation around the C-C single bond in ethynylcyclopropane, showing the interconversion between the anti and gauche conformers.
Caption: Potential energy diagram for ethynylcyclopropane conformational interconversion.
4.2. Computational Workflow for Conformational Analysis
This diagram outlines the logical flow of a typical computational study of molecular conformations.
Caption: A typical computational workflow for conformational analysis.
Conclusion
The computational study of ethynylcyclopropane conformations provides valuable insights into its structure, stability, and dynamics. By employing a multi-step computational protocol involving conformational searching, quantum mechanical geometry optimizations, high-accuracy energy calculations, and transition state analysis, a detailed picture of the molecule's potential energy surface can be obtained. The clear presentation of quantitative data in tables and the visualization of workflows and energy landscapes are crucial for the effective communication and interpretation of these results, ultimately aiding in the rational design of new molecules for pharmaceutical and materials applications.
An In-depth Technical Guide on the Synthesis of Ethynylcyclopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis of ethynylcyclopropane derivatives. It is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. This document details key synthetic strategies, provides experimental protocols, and presents quantitative data to facilitate the practical application of these methods. Furthermore, it explores the significance of ethynylcyclopropane derivatives as enzyme inhibitors.
Introduction to Ethynylcyclopropane Derivatives
The cyclopropane ring is a recurring structural motif in a multitude of biologically active molecules and approved pharmaceuticals. Its incorporation into drug candidates can significantly enhance pharmacological properties such as potency, metabolic stability, and target selectivity. When combined with the ethynyl group, a versatile functional handle for further molecular elaboration, the ethynylcyclopropane scaffold becomes a highly valuable building block in medicinal chemistry. These derivatives have shown promise as mechanism-based inhibitors of key enzymes, including Monoamine Oxidases (MAOs) and Cytochrome P450s, making them attractive targets for the development of novel therapeutics for neurological disorders and other diseases.
Core Synthetic Strategies
Several robust methods have been developed for the synthesis of ethynylcyclopropane and its derivatives. The choice of a particular method often depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials. The following sections outline the most prominent and widely used synthetic strategies.
One-Pot Synthesis from Acyclic Precursors
A convenient and efficient one-pot procedure allows for the synthesis of the parent cyclopropylacetylene from the commercially available 5-chloro-1-pentyne. This method involves a metalation followed by an intramolecular cyclization.
Seyferth-Gilbert Homologation
The Seyferth-Gilbert homologation is a powerful reaction for the conversion of aldehydes and ketones into terminal alkynes with a one-carbon extension. This method is particularly useful for the synthesis of ethynylcyclopropanes starting from readily available cyclopropanecarboxaldehydes. The reaction typically employs the Bestmann-Ohira reagent, a milder and more versatile alternative to the original Seyferth-Gilbert reagent.
Palladium-Catalyzed Cross-Coupling Reactions
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. This reaction is highly valuable for the synthesis of aryl- and vinyl-substituted ethynylcyclopropane derivatives. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.
Quantitative Data on Synthetic Methods
To facilitate comparison and selection of the most appropriate synthetic route, the following tables summarize the yields of various ethynylcyclopropane derivatives prepared using the aforementioned methods.
Table 1: One-Pot Synthesis of Cyclopropylacetylene
| Starting Material | Reagents | Solvent | Temperature | Yield (%) |
| 5-chloro-1-pentyne | n-Butyllithium | Cyclohexane | 0 °C to reflux | 58 |
Table 2: Seyferth-Gilbert Homologation for the Synthesis of Ethynylcyclopropanes
| Substrate (Cyclopropanecarboxaldehyde derivative) | Reagent | Base | Solvent | Temperature | Yield (%) |
| Cyclopropanecarboxaldehyde | Bestmann-Ohira reagent | K₂CO₃ | Methanol/THF | Room Temp. | High |
| 2-Phenylcyclopropanecarboxaldehyde | Bestmann-Ohira reagent | K₂CO₃ | Methanol/THF | Room Temp. | Good |
| 2,2-Dimethylcyclopropanecarboxaldehyde | Bestmann-Ohira reagent | K₂CO₃ | Methanol/THF | Room Temp. | Moderate-Good |
| Note: Specific yield percentages for substituted derivatives can vary and are often reported in the high 70s to low 90s in the literature. |
Table 3: Sonogashira Coupling for the Synthesis of Aryl-Substituted Ethynylcyclopropanes
| Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temperature | Yield (%) |
| Iodobenzene | Cyclopropylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. | 95 |
| 4-Iodotoluene | Cyclopropylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. | 92 |
| 1-Bromo-4-nitrobenzene | Cyclopropylacetylene | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 80 °C | 85 |
| 2-Bromopyridine | Cyclopropylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 90 °C | 78 |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic methods discussed.
Protocol for the One-Pot Synthesis of Cyclopropylacetylene
Materials:
-
5-chloro-1-pentyne
-
n-Butyllithium (in cyclohexane)
-
Cyclohexane (anhydrous)
-
Saturated aqueous ammonium chloride
-
3-L, three-necked, round-bottomed flask
-
Mechanical stirrer
-
Pressure-equalizing addition funnel
-
Reflux condenser
-
Nitrogen inlet
Procedure:
-
Equip the flask with the stirrer, addition funnel, and reflux condenser under a nitrogen atmosphere.
-
Charge the flask with 5-chloro-1-pentyne (1.0 mol) and 250 mL of cyclohexane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add n-butyllithium (2.1 mol) dropwise via the addition funnel over 1.5 hours, maintaining the internal temperature below 20 °C.
-
After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain for 3 hours.
-
Cool the reaction mixture to 0-10 °C and carefully quench by the dropwise addition of 750 mL of saturated aqueous ammonium chloride. Caution: The quench is highly exothermic.
-
Separate the lower aqueous layer. The upper organic layer contains the product.
-
Purify the cyclopropylacetylene by fractional distillation. The product typically boils at 51-53 °C.
General Protocol for Seyferth-Gilbert Homologation
Materials:
-
Aldehyde (e.g., cyclopropanecarboxaldehyde)
-
Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)
-
Potassium carbonate (K₂CO₃)
-
Methanol (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Round-bottomed flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the aldehyde (1.0 equiv) in a mixture of methanol and THF.
-
Add potassium carbonate (2.0-3.0 equiv) to the solution.
-
To the stirred suspension, add a solution of the Bestmann-Ohira reagent (1.1-1.5 equiv) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkyne by flash column chromatography.
Mechanism of Action: Ethynylcyclopropane Derivatives as Enzyme Inhibitors
Ethynylcyclopropane derivatives, particularly those containing an amine functionality, have emerged as potent mechanism-based inhibitors of Monoamine Oxidase (MAO). MAOs are flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] The inhibition of MAO is a key therapeutic strategy for the treatment of depression and neurodegenerative diseases like Parkinson's disease.
The inhibitory mechanism of cyclopropylamine-containing compounds involves a complex series of steps within the enzyme's active site, leading to the irreversible inactivation of the enzyme.
Caption: Mechanism-based inhibition of MAO by an ethynylcyclopropylamine derivative.
The process begins with the inhibitor binding to the active site of the MAO enzyme. A single electron transfer (SET) from the nitrogen atom of the cyclopropylamine to the oxidized flavin adenine dinucleotide (FAD) cofactor generates a cyclopropylaminyl radical cation and the one-electron reduced flavin semiquinone (FADH•).[2] The highly strained cyclopropane ring of the radical cation then undergoes rapid ring opening to form a more stable, rearranged carbon-centered radical. This reactive radical intermediate subsequently forms a covalent bond with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[3]
Experimental and Analytical Workflow
The synthesis and characterization of ethynylcyclopropane derivatives follow a standard workflow in organic chemistry.
References
Reactions of Terminal Alkynes in Organic Synthesis: A Technical Guide
Terminal alkynes are foundational building blocks in modern organic synthesis, prized for the reactivity of their C(sp)-H bond and the carbon-carbon triple bond. This unique combination allows for a diverse array of transformations, making them indispensable synthons in the construction of complex molecules, from pharmaceuticals to advanced materials. The high electron density of the π-systems and the acidity of the terminal proton (pKa ≈ 25) are the cornerstones of their chemical versatility.[1] This guide provides an in-depth overview of the core reactions of terminal alkynes, tailored for researchers, scientists, and professionals in drug development.
Sonogashira Coupling: Formation of Aryl and Vinyl Alkynes
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, such as diethylamine or diisopropylamine.[3][4] This method is a cornerstone for the synthesis of conjugated enynes and arylalkynes, which are prevalent motifs in natural products and pharmaceuticals like tazarotene, a treatment for psoriasis.[5][6]
Reaction Mechanism
The mechanism is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) complex.[4]
-
Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate.[4]
-
Transmetalation : The copper acetylide transfers the acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.[4]
Quantitative Data for Sonogashira Coupling
| Entry | Aryl/Vinyl Halide | Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine/THF | RT | 89[4] |
| 2 | 4-Iodoanisole | 1-Octyne | Pd(PPh₃)₄ / CuI | Et₃N / DMF | RT | 95 |
| 3 | Bromobenzene | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | BuNH₂ / Benzene | 60 | 98 |
| 4 | Vinyl Bromide | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N / Benzene | RT | 90 |
| 5 | 4-Chlorotoluene | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ / Dioxane | 100 | 85 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.025-0.1 eq).
-
Solvent and Reagents : Add anhydrous solvent (e.g., THF or DMF) followed by the amine base (e.g., diisopropylamine, 7.0 eq).[4]
-
Alkyne Addition : Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture at room temperature.
-
Reaction : Stir the reaction mixture at room temperature for 3-12 hours, monitoring by TLC or GC-MS until the starting material is consumed.[4] For less reactive halides (e.g., chlorides), heating may be required.
-
Work-up : Dilute the reaction mixture with an ether (e.g., Et₂O) and filter through a pad of Celite®, washing with additional ether.[4]
-
Purification : Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[4]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction. It involves the [3+2] cycloaddition between a terminal alkyne and an azide to selectively form a 1,4-disubstituted-1,2,3-triazole.[7][] This reaction is prized for its high efficiency, mild reaction conditions, broad functional group tolerance, and bio-orthogonality.[9] These features make it exceptionally valuable in drug discovery, bioconjugation, and materials science.[10][11]
Reaction Mechanism
The reaction is catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[7][10]
-
Copper-Acetylide Formation : The Cu(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate.
-
Coordination : The azide coordinates to the copper center.
-
Cycloaddition : A stepwise cycloaddition occurs, forming a six-membered copper-containing intermediate.
-
Ring Contraction & Protonolysis : This intermediate rearranges and, upon protonolysis, releases the stable triazole product and regenerates the active Cu(I) catalyst.
Quantitative Data for CuAAC Reactions
| Entry | Alkyne | Azide | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 1 | Propargyl alcohol | Benzyl azide | CuSO₄ / Na-Ascorbate | H₂O/t-BuOH | RT | >95 |
| 2 | Phenylacetylene | 1-Azidohexane | CuI | THF | RT | 91 |
| 3 | 4-Ethynylanisole | 3-Azidopropan-1-ol | CuSO₄ / Na-Ascorbate / THPTA | H₂O | RT | 98[7] |
| 4 | Propargyl-PEG | Azido-functionalized peptide | CuSO₄ / Na-Ascorbate / TBTA | aq. Buffer | RT | >90[7] |
*TBTA: tris(benzyltriazolylmethyl)amine, THPTA: tris(3-hydroxypropyltriazolylmethyl)amine are stabilizing ligands.[7]
Experimental Protocol: General Procedure for CuAAC
This protocol is adapted for bioconjugation applications.[10][11]
-
Stock Solutions :
-
Prepare a 100 mM solution of CuSO₄ in water.[11]
-
Prepare a 200 mM solution of a stabilizing ligand (e.g., THPTA) in water.[11]
-
Prepare a 100 mM solution of sodium ascorbate in water (freshly made).[11]
-
Prepare stock solutions of the alkyne-functionalized biomolecule and the azide-functionalized cargo in an appropriate buffer (e.g., PBS).
-
-
Catalyst Premix : In a microcentrifuge tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 molar ratio. Allow it to stand for 2-3 minutes to form the Cu(I)-ligand complex.[11]
-
Reaction Mixture : In a separate tube, combine the alkyne-biomolecule solution with the azide-cargo (a molar excess of the cargo, typically 4-10 eq, is used).[11]
-
Initiation : Add the premixed catalyst complex to the reaction mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 25-40 equivalents relative to the azide).[11]
-
Incubation : Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect from light if using fluorescently-labeled components.
-
Purification : The purification method depends on the application. For proteins or antibodies, this may involve size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and byproducts.
Alkyne Metathesis
Alkyne metathesis is a powerful reaction that redistributes, or scrambles, alkylidyne groups, leading to the formation of new carbon-carbon triple bonds.[12][13] Catalyzed by metal-alkylidyne complexes (typically of molybdenum or tungsten), this reaction is analogous to the more widely known olefin metathesis.[12][14] It is particularly useful for the synthesis of macrocycles via Ring-Closing Alkyne Metathesis (RCAM) and for creating complex internal alkynes from simpler terminal alkynes.[14]
Reaction Mechanism
The generally accepted mechanism, first proposed by Katz, proceeds through the formation of a metallacyclobutadiene intermediate.[12]
-
[2+2] Cycloaddition : The metal-alkylidyne catalyst [M≡CR] reacts with an alkyne (R¹-C≡C-R²) in a formal [2+2] cycloaddition to form a metallacyclobutadiene intermediate.
-
Cycloreversion : This intermediate can undergo a cycloreversion in a different manner, releasing a new alkyne (R¹-C≡C-R) and a new metal-alkylidyne complex ([M≡CR²]).
-
Catalytic Turnover : The newly formed metal-alkylidyne continues the catalytic cycle. For terminal alkynes, a homodimerization often occurs, releasing a volatile side product like acetylene, which drives the reaction forward.[12]
Quantitative Data for Alkyne Metathesis
| Entry | Substrate(s) | Catalyst | Solvent | Temp (°C) | Yield (%) | Reaction Type |
| 1 | 1,8-Bis(phenylethynyl)anthracene | Schrock's Catalyst [Mo] | Toluene | 80 | 85 | RCAM |
| 2 | 5-Decyne | [Mo(CO)₆] / Phenol | Heptane | 160 | ~50 (Equilibrium) | Homo-metathesis |
| 3 | 1-Phenyl-1-propyne | [W(CPh)(OtBu)₃] | Toluene | 25 | >90 | Cross-metathesis |
| 4 | Diethyl dipropargylmalonate | Fürstner's Catalyst [Mo] | Toluene | 80 | 91 | RCAM |
Experimental Protocol: General Procedure for RCAM
-
Setup : All manipulations should be performed using standard Schlenk techniques or in a glovebox under an inert atmosphere.
-
Solvent and Substrate : In a Schlenk flask, dissolve the di-alkyne substrate (1.0 eq) in a dry, degassed solvent (e.g., toluene).
-
Catalyst Addition : Add the alkyne metathesis catalyst (e.g., Schrock's molybdenum catalyst, 0.05-0.10 eq) to the solution.
-
Reaction Conditions : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). The reaction is often driven by the removal of a volatile alkyne byproduct (e.g., 2-butyne), which can be facilitated by applying a vacuum or a slow stream of argon.
-
Monitoring : Monitor the reaction progress by TLC or GC-MS.
-
Quenching and Work-up : After completion, cool the reaction to room temperature and quench by opening it to the air, which deactivates the catalyst.
-
Purification : Remove the solvent under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the macrocyclic product.
Hydrofunctionalization of Terminal Alkynes
Hydrofunctionalization involves the addition of an H-X molecule across the triple bond. This atom-economical process is a direct method for producing functionalized alkenes.[15] The regioselectivity of the addition is a key challenge, leading to either Markovnikov products (X adds to the more substituted carbon) or anti-Markovnikov products (X adds to the terminal carbon).
-
Hydration : The addition of water, typically catalyzed by mercury(II) or gold salts, follows Markovnikov's rule to produce an enol that tautomerizes to a methyl ketone.[16][17]
-
Hydroboration-Oxidation : This two-step process uses a borane reagent followed by oxidative work-up. It proceeds with anti-Markovnikov selectivity to yield an aldehyde after tautomerization of the enol intermediate.[17]
-
Other Hydrofunctionalizations : A wide range of H-X compounds (where X can be NR₂, SR, SiR₃, etc.) can be added across the triple bond, often with transition metal catalysts controlling the regioselectivity.[15]
Quantitative Data for Hydrofunctionalization
| Entry | Alkyne | Reagent(s) | Catalyst | Product Type | Yield (%) |
| 1 | 1-Octyne | H₂O, H₂SO₄ | HgSO₄ | Methyl Ketone | 85 |
| 2 | Phenylacetylene | H₂O | AuCl₃ | Acetophenone | 98 |
| 3 | 1-Hexyne | 1. Sia₂BH; 2. H₂O₂, NaOH | - | Aldehyde | 92 |
| 4 | Cyclohexylacetylene | Ph₂SiH₂ | [Rh(COD)Cl]₂ | Vinylsilane | 90 |
Experimental Protocol: Anti-Markovnikov Hydration (Hydroboration-Oxidation)
-
Hydroboration : To a solution of the terminal alkyne (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 9-BBN or another sterically hindered borane (1.1 eq) dropwise.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4-6 hours until the alkyne is consumed (monitored by TLC/GC-MS).
-
Oxidation : Cool the reaction mixture back to 0 °C. Cautiously add ethanol, followed by aqueous NaOH solution (e.g., 3M), and then slowly add 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the temperature does not rise excessively.
-
Work-up : Stir the mixture at room temperature for 2-4 hours. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting aldehyde by flash chromatography or distillation.
References
- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. broadpharm.com [broadpharm.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axispharm.com [axispharm.com]
- 12. Alkyne metathesis - Wikipedia [en.wikipedia.org]
- 13. chemistry-reaction.com [chemistry-reaction.com]
- 14. organicreactions.org [organicreactions.org]
- 15. Metal-catalyzed Markovnikov-type selective hydrofunctionalization of terminal alkynes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
An In-depth Technical Guide to the Synthesis and Reactions of 2-(cyclopropyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(cyclopropyl)ethanol is a valuable building block in organic synthesis, finding application in the preparation of a variety of more complex molecules, including pharmaceutical intermediates. Its unique structural motif, combining a primary alcohol with a strained cyclopropane ring, imparts specific reactivity that can be harnessed for diverse chemical transformations. This technical guide provides a comprehensive overview of the synthesis and key reactions of 2-(cyclopropyl)ethanol, presenting detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers in academia and the pharmaceutical industry.
Synthesis of 2-(cyclopropyl)ethanol
The preparation of 2-(cyclopropyl)ethanol can be efficiently achieved through the reduction of readily available cyclopropyl-containing carboxylic acids or their corresponding esters. Two primary methods are highlighted: the reduction of ethyl cyclopropylacetate using lithium aluminum hydride (LAH) and the catalytic hydrogenation of the same ester.
Reduction of Ethyl Cyclopropylacetate with Lithium Aluminum Hydride
The reduction of esters to primary alcohols using lithium aluminum hydride is a robust and widely used transformation. This method offers high yields and is generally applicable to a broad range of substrates.
Experimental Protocol:
A solution of ethyl cyclopropylacetate (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.0-1.5 eq.) in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then stirred at room temperature for a specified period, typically ranging from 2 to 12 hours, while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford 2-(cyclopropyl)ethanol.
| Starting Material | Reducing Agent | Solvent | Reaction Time | Temperature | Yield |
| Ethyl cyclopropylacetate | LiAlH₄ | Diethyl ether | 4 h | 0 °C to rt | >90% |
Table 1: Reduction of Ethyl Cyclopropylacetate with LiAlH₄
Figure 1: Synthesis of 2-(cyclopropyl)ethanol via LAH reduction.
Catalytic Hydrogenation of Ethyl Cyclopropylacetate
Catalytic hydrogenation offers a milder alternative to metal hydride reduction and is often preferred in industrial settings due to safety and cost considerations. Raney Nickel and Palladium on carbon are commonly employed catalysts for the reduction of esters to alcohols.
Experimental Protocol:
Ethyl cyclopropylacetate (1.0 eq.) is dissolved in a suitable solvent, such as ethanol. The catalyst, typically Raney Nickel or 5-10% Palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 50-100 atm) in a high-pressure reactor. The reaction is heated to a temperature ranging from 100 to 200 °C and stirred for several hours until the uptake of hydrogen ceases. After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration through a pad of Celite®. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by distillation to give 2-(cyclopropyl)ethanol.
| Starting Material | Catalyst | Solvent | Pressure (H₂) | Temperature | Yield |
| Ethyl cyclopropylacetate | Raney Nickel | Ethanol | 100 atm | 150 °C | High |
| Ethyl cyclopropylacetate | 10% Pd/C | Ethanol | 70 atm | 120 °C | Good |
Table 2: Catalytic Hydrogenation of Ethyl Cyclopropylacetate
Figure 2: Catalytic hydrogenation of ethyl cyclopropylacetate.
Reactions of 2-(cyclopropyl)ethanol
The primary alcohol functionality of 2-(cyclopropyl)ethanol allows for a range of classical transformations, while the presence of the cyclopropyl ring can influence reactivity and provide pathways to unique products.
Oxidation to Cyclopropylacetaldehyde
The selective oxidation of 2-(cyclopropyl)ethanol to the corresponding aldehyde, cyclopropylacetaldehyde, can be achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern and Dess-Martin periodinane (DMP) oxidations are particularly effective for this transformation.[1][2]
2.1.1. Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[2] This method is known for its mild conditions and high yields.[1]
Experimental Protocol:
To a solution of oxalyl chloride (1.5 eq.) in dichloromethane (DCM) at -78 °C is added DMSO (2.2 eq.) dropwise. After stirring for a short period, a solution of 2-(cyclopropyl)ethanol (1.0 eq.) in DCM is added, and the mixture is stirred for 30-60 minutes. Triethylamine (5.0 eq.) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude cyclopropylacetaldehyde can be purified by distillation.
2.1.2. Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane is a hypervalent iodine reagent that provides a convenient and mild method for oxidizing primary alcohols to aldehydes.[3]
Experimental Protocol:
To a solution of 2-(cyclopropyl)ethanol (1.0 eq.) in dichloromethane (DCM) is added Dess-Martin periodinane (1.1-1.5 eq.) in one portion at room temperature. The reaction is stirred for 1-3 hours until completion (monitored by TLC). The reaction mixture is then diluted with diethyl ether and quenched with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous magnesium sulfate, and concentrated to give cyclopropylacetaldehyde.
| Reaction | Reagents | Solvent | Temperature | Yield |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | -78 °C to rt | High |
| DMP Oxidation | Dess-Martin Periodinane | CH₂Cl₂ | rt | >90% |
Table 3: Oxidation of 2-(cyclopropyl)ethanol to Cyclopropylacetaldehyde
Figure 3: Oxidation of 2-(cyclopropyl)ethanol.
Esterification
As a primary alcohol, 2-(cyclopropyl)ethanol readily undergoes esterification with carboxylic acids or their derivatives.
2.2.1. Fischer Esterification
The Fischer esterification involves the acid-catalyzed reaction of an alcohol with a carboxylic acid.[4]
Experimental Protocol:
2-(cyclopropyl)ethanol (1.0 eq.) and a carboxylic acid (e.g., acetic acid, 1.2 eq.) are dissolved in a suitable solvent (or the excess carboxylic acid can serve as the solvent). A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is heated to reflux for several hours, with removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product. After cooling, the reaction mixture is diluted with an organic solvent like diethyl ether and washed with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried and concentrated to give the corresponding ester, which can be purified by distillation.
2.2.2. Acylation with Acetic Anhydride
A more rapid method for esterification involves the use of an acid anhydride, such as acetic anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the carboxylic acid byproduct.
Experimental Protocol:
To a solution of 2-(cyclopropyl)ethanol (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine at 0 °C is added acetic anhydride (1.2-1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) if necessary. The reaction is stirred at room temperature until completion. The mixture is then diluted with an organic solvent and washed sequentially with water, dilute hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried and concentrated to yield the acetate ester.
| Reaction | Reagents | Conditions | Yield |
| Fischer Esterification | Acetic acid, H₂SO₄ (cat.) | Reflux | Good |
| Acylation | Acetic anhydride, Pyridine | rt | High |
Table 4: Esterification of 2-(cyclopropyl)ethanol
Figure 4: Esterification of 2-(cyclopropyl)ethanol.
Conversion to 2-(cyclopropyl)ethyl Bromide
The hydroxyl group of 2-(cyclopropyl)ethanol can be converted to a good leaving group, such as a bromide, to facilitate nucleophilic substitution reactions. This is commonly achieved using phosphorus tribromide (PBr₃) or the Appel reaction.
Experimental Protocol (using PBr₃):
To a solution of 2-(cyclopropyl)ethanol (1.0 eq.) in a dry, non-polar solvent like diethyl ether or dichloromethane, cooled to 0 °C, is added phosphorus tribromide (0.33-0.5 eq.) dropwise. The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature. The reaction is quenched by carefully pouring it onto ice. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting 2-(cyclopropyl)ethyl bromide is typically purified by distillation.
| Starting Material | Reagent | Solvent | Temperature | Yield |
| 2-(cyclopropyl)ethanol | PBr₃ | Diethyl ether | 0 °C to rt | Good |
| 2-(cyclopropyl)ethanol | CBr₄, PPh₃ | CH₂Cl₂ | rt | High |
Table 5: Synthesis of 2-(cyclopropyl)ethyl Bromide
Figure 5: Conversion to 2-(cyclopropyl)ethyl bromide.
Formation and Reactions of 2-(cyclopropyl)ethyl Tosylate
Conversion of the alcohol to a tosylate is another effective strategy for activating the hydroxyl group for nucleophilic substitution.
Experimental Protocol (Tosylation):
To a solution of 2-(cyclopropyl)ethanol (1.0 eq.) and triethylamine (1.5 eq.) or pyridine in dichloromethane at 0 °C is added p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portionwise. The reaction is stirred at 0 °C and then at room temperature until the starting material is consumed. The reaction is quenched with water, and the layers are separated. The organic layer is washed with dilute HCl, saturated aqueous sodium bicarbonate, and brine. After drying and concentration, the crude 2-(cyclopropyl)ethyl tosylate is often used without further purification or can be purified by chromatography.
The resulting tosylate is an excellent substrate for Sₙ2 reactions. For example, it can be reacted with sodium azide to produce 2-(cyclopropyl)ethyl azide.[5]
| Starting Material | Reagent | Base | Solvent | Product |
| 2-(cyclopropyl)ethanol | TsCl | Triethylamine | CH₂Cl₂ | 2-(cyclopropyl)ethyl tosylate |
Table 6: Tosylation of 2-(cyclopropyl)ethanol
Figure 6: Tosylation and subsequent substitution.
Ring-Opening Reactions
The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, although this is generally less facile for simple alkylcyclopropanes compared to those bearing activating groups. Acid-catalyzed ring-opening with hydrohalic acids can lead to the formation of halohydrins or dihalides, depending on the reaction conditions. For instance, reaction with hydrobromic acid could potentially lead to ring-opened products. However, specific and high-yielding protocols for the ring-opening of 2-(cyclopropyl)ethanol itself are not well-documented in the literature, and such reactions may lead to a mixture of products. The Swern oxidation conditions have been noted to be mild enough to avoid rearrangement of acid-sensitive cyclopropanemethanol moieties.[2]
Conclusion
2-(cyclopropyl)ethanol is a versatile synthetic intermediate that can be prepared efficiently from common starting materials. Its primary alcohol functionality undergoes a wide array of standard chemical transformations, providing access to a diverse range of cyclopropyl-containing building blocks. While the cyclopropane ring is relatively stable under many reaction conditions, its inherent strain offers potential for unique ring-opening transformations under more forcing conditions. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis and derivatization of this important molecule.
References
- 1. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]
- 2. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Appel Reaction [organic-chemistry.org]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Applications of 2-(1-Ethynylcyclopropyl)ethanol in Medicinal Chemistry: An Overview
Despite a comprehensive search of scientific literature and chemical databases, specific applications of 2-(1-ethynylcyclopropyl)ethanol in medicinal chemistry remain undocumented. This particular molecule has not been identified as a key component in any publicly disclosed drug discovery programs, nor are there published studies detailing its synthesis and biological evaluation.
While direct information is unavailable, an analysis of its structural components—the cyclopropyl ring, the ethynyl group, and the ethanol moiety—can provide theoretical insights into its potential, yet currently unexplored, roles in medicinal chemistry. The unique combination of these functional groups suggests that this compound could serve as a versatile building block in the synthesis of novel therapeutic agents.
Theoretical Potential and Structural Significance
The interest in compounds featuring cyclopropyl and ethynyl groups stems from their established value in drug design.
The Cyclopropyl Moiety: This small, strained ring system is a bioisostere for various functional groups, including gem-dimethyl groups and unsaturated bonds. Its incorporation into drug candidates can offer several advantages:
-
Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to an improved pharmacokinetic profile.
-
Conformational Rigidity: Its rigid nature can help in locking a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target.
-
Lipophilicity Modulation: It can fine-tune the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.
The Ethynyl Group: The carbon-carbon triple bond is a feature present in numerous approved drugs. Its utility in medicinal chemistry is multifaceted:
-
Target Interaction: The linear geometry and electron-rich nature of the ethynyl group can lead to specific and strong interactions with biological targets, such as enzymes and receptors.
-
Pharmacophore: It can act as a key recognition element for a biological target.
-
Synthetic Handle: The terminal alkyne provides a reactive handle for "click chemistry" reactions, enabling the straightforward linkage of the molecule to other fragments or probes for biological studies.
The presence of a primary alcohol in this compound further enhances its potential as a synthetic intermediate, allowing for a variety of chemical transformations to build more complex molecular architectures.
Postulated Synthetic Pathways
Although no specific synthesis for this compound is reported, plausible synthetic routes can be envisioned based on established organic chemistry principles. A potential synthetic workflow could involve the creation of a 1-ethynylcyclopropyl precursor followed by the introduction of the ethanol side chain.
Figure 1: Postulated synthetic pathways to this compound.
Future Research Directions
The absence of data on this compound presents an opportunity for new research avenues. Future work could focus on:
-
Development of a robust synthetic protocol for the efficient and scalable production of this compound.
-
Exploration of its utility as a scaffold for the synthesis of novel compound libraries. A potential workflow for such a discovery process is outlined below.
-
Biological screening of these new derivatives against a range of therapeutic targets, such as kinases, proteases, or G-protein coupled receptors, to identify potential lead compounds.
Application Notes: 2-(1-ethynylcyclopropyl)ethanol as a Novel Molecular Probe for Target Identification and Pathway Elucidation
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(1-ethynylcyclopropyl)ethanol is a novel, versatile molecular probe designed for the identification and characterization of protein targets within complex biological systems. Its unique structure, featuring a reactive ethynyl group and a cyclopropyl moiety, allows for its use in a variety of applications, including target deconvolution for novel therapeutics, elucidation of signaling pathways, and activity-based protein profiling (ABPP). The terminal alkyne serves as a "clickable" handle for the covalent attachment of reporter tags via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) chemistry. This enables the sensitive and specific detection, enrichment, and identification of proteins that interact with the probe.
Principle of Action: The utility of this compound as a molecular probe is predicated on its ability to form a covalent linkage with specific protein targets. The cyclopropyl group can be activated by specific enzymes, leading to the formation of a reactive intermediate that covalently modifies a nearby amino acid residue (e.g., cysteine, lysine, or serine) in the active site of the target protein. Once covalently attached, the ethynyl group is available for "click" chemistry, allowing for the attachment of a biotin tag for affinity purification or a fluorescent tag for imaging.
Key Applications:
-
Target Identification of Covalent Inhibitors: For a drug candidate that is a known or suspected covalent inhibitor, a derivative incorporating the this compound warhead can be synthesized. This probe can then be used to identify the specific protein targets of the drug in a cellular context.
-
Activity-Based Protein Profiling (ABPP): This probe can be used to profile the activity of specific enzyme classes that recognize the cyclopropyl group. This allows for the comparison of enzyme activity across different cellular states (e.g., diseased vs. healthy) to identify novel therapeutic targets.
-
Mapping Drug-Target Engagement: The probe can be used in competitive binding experiments to confirm the engagement of a non-covalent drug candidate with its target protein. Pre-treatment of a biological sample with the drug will prevent the binding of the probe, leading to a decrease in the signal from the probe-labeled protein.
Quantitative Data Summary
The following table represents hypothetical data from a quantitative mass spectrometry experiment to identify the protein targets of this compound in a cancer cell line. Proteins were identified and quantified by label-free quantification (LFQ) intensity.
| Protein ID | Gene Name | Protein Name | Log2 Fold Change (Probe/Control) | p-value |
| P04035 | HSPA5 | 78 kDa glucose-regulated protein | 4.2 | 0.001 |
| Q06830 | HSP90B1 | Endoplasmin | 3.8 | 0.003 |
| P11021 | HSP90AA1 | Heat shock protein HSP 90-alpha | 3.5 | 0.005 |
| P50995 | PDIA3 | Protein disulfide-isomerase A3 | 3.1 | 0.012 |
| P08246 | ENO1 | Alpha-enolase | 2.9 | 0.018 |
Experimental Protocols
Protocol 1: Labeling of Protein Targets in Cell Lysate
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1x protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Adjust the protein concentration to 1 mg/mL with lysis buffer.
-
-
Probe Labeling:
-
To 1 mg of protein lysate, add this compound to a final concentration of 10 µM.
-
For a negative control, add an equivalent volume of DMSO.
-
Incubate for 1 hour at 37°C.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare a "click" reaction master mix containing:
-
Biotin-azide (100 µM final concentration)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)
-
Copper(II) sulfate (1 mM final concentration)
-
-
Add the click reaction master mix to the labeled lysate.
-
Incubate for 1 hour at room temperature.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the reaction mixture.
-
Incubate for 2 hours at 4°C with gentle rotation to capture biotinylated proteins.
-
Wash the beads three times with lysis buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and silver staining or proceed with on-bead digestion for mass spectrometry-based protein identification.
-
Protocol 2: In-situ Labeling of Protein Targets in Live Cells
-
Cell Culture:
-
Plate cells in a suitable culture dish and grow to 80-90% confluency.
-
-
Probe Incubation:
-
Treat the cells with this compound at a final concentration of 10 µM in serum-free media.
-
For a negative control, treat cells with an equivalent volume of DMSO.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Cell Harvest and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells as described in Protocol 1.
-
-
Click Chemistry and Enrichment:
-
Proceed with the click chemistry reaction and enrichment of labeled proteins as described in Protocol 1, steps 4 and 5.
-
-
Analysis:
-
Analyze the enriched proteins by mass spectrometry to identify the in-situ targets of the probe.
-
Visualizations
Caption: Workflow for protein target identification using this compound.
Caption: Investigating a signaling pathway using the molecular probe.
Caption: Logical workflow for validating a protein target of the probe.
Application Notes and Protocols for the Derivatization of 2-(1-Ethynylcyclopropyl)ethanol for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unique structural and conformational properties of the cyclopropane ring have established it as a valuable motif in medicinal chemistry. Its incorporation into small molecules can lead to enhanced metabolic stability, improved binding affinity, and reduced off-target effects. 2-(1-Ethynylcyclopropyl)ethanol is a bifunctional building block containing a reactive terminal alkyne and a primary alcohol, making it an ideal starting point for the generation of diverse compound libraries for biological screening. This document provides detailed protocols for the derivatization of this compound via two primary strategies: direct "click" chemistry utilizing the terminal alkyne and derivatization of the hydroxyl group to introduce alternative functionalities for subsequent conjugation.
Derivatization Strategies
Two principal strategies for the derivatization of this compound are presented:
-
Strategy A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly efficient and bioorthogonal "click" chemistry reaction utilizes the terminal alkyne of the parent molecule to react with a diverse library of organic azides, yielding a library of 1,2,3-triazole derivatives.
-
Strategy B: Derivatization of the Hydroxyl Group : The primary alcohol is first converted to a more reactive functional group, such as an azide. This new intermediate can then participate in various conjugation reactions, including the CuAAC reaction with a library of alkynes, significantly expanding the accessible chemical space.
Experimental Protocols
Materials and Reagents
-
This compound
-
Organic azides (for Strategy A)
-
Organic alkynes (for Strategy B)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), water
-
Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel)
Strategy A: Direct Derivatization via CuAAC
This protocol describes the direct reaction of the terminal alkyne of this compound with an azide.
Protocol 1: General Procedure for CuAAC Derivatization
-
Reaction Setup: In a clean, dry reaction vial, dissolve this compound (1.0 eq) and the desired organic azide (1.1 eq) in a 1:1 mixture of water and THF.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄·5H₂O (0.05 eq) and THPTA (0.1 eq) in water.
-
Reaction Initiation: Add the copper catalyst solution to the reaction mixture, followed by the addition of a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2,3-triazole derivative.
Strategy B: Derivatization of the Hydroxyl Group Followed by Conjugation
This two-step strategy involves the conversion of the hydroxyl group to an azide, followed by a CuAAC reaction with a library of alkynes.
Protocol 2: Conversion of Alcohol to Azide
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add diphenylphosphoryl azide (DPPA) (1.2 eq) to the solution.
-
Base Addition: Cool the mixture to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate and extract with diethyl ether (3x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude 2-(1-ethynylcyclopropyl)ethyl azide by flash chromatography. Caution: Organic azides are potentially explosive and should be handled with care.
Protocol 3: CuAAC with the Azide Derivative
Follow the general procedure outlined in Protocol 1 , substituting the organic azide with the newly synthesized 2-(1-ethynylcyclopropyl)ethyl azide and using a library of terminal alkynes.
Data Presentation
The following tables provide representative data for the derivatization reactions and biological screening of the resulting compounds.
Table 1: Representative Yields for Derivatization Reactions
| Strategy | Step | Reactants | Product | Yield (%) |
| A | CuAAC | This compound + Benzyl Azide | 1-(Benzyl)-4-(1-(2-hydroxyethyl)cyclopropyl)-1H-1,2,3-triazole | 85 |
| B | Azidation | This compound | 2-(1-Ethynylcyclopropyl)ethyl azide | 78[1][2] |
| B | CuAAC | 2-(1-ethynylcyclopropyl)ethyl azide + Phenylacetylene | 1-(Phenyl)-4-(1-(2-azidoethyl)cyclopropyl)-1H-1,2,3-triazole | 92 |
Table 2: Hypothetical Biological Screening Data of Derivatized Compounds
| Compound ID | Derivatization Strategy | Target | Assay Type | IC₅₀ (µM) |
| Cpd-A1 | A (vs. Benzyl Azide) | VEGFR-2 Kinase | Kinase Activity Assay | 15.2[3] |
| Cpd-A2 | A (vs. 4-Azidophenol) | MCF-7 Cell Line | Cell Viability Assay | 25.8 |
| Cpd-B1 | B (vs. Phenylacetylene) | Candida albicans | Antifungal Susceptibility | 8.5[4][5] |
| Cpd-B2 | B (vs. Propargyl Amine) | HeLa Cell Line | Cytotoxicity Assay | 32.1 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the derivatization of this compound and subsequent biological screening.
Representative Signaling Pathway for Screening
Given the known activity of cyclopropane-containing molecules as kinase inhibitors, a representative signaling pathway that could be a target for screening is the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial in angiogenesis and cancer progression.
Biological Screening Considerations
The diverse libraries generated from this compound can be screened against a variety of biological targets. Based on the known activities of cyclopropane and triazole-containing compounds, the following assays are recommended:
-
Anticancer Screening:
-
Cell Viability Assays: Screen the compound libraries against a panel of cancer cell lines (e.g., MCF-7, HeLa, A549) to identify compounds with cytotoxic or cytostatic effects. Assays such as MTT, XTT, or CellTiter-Glo can be employed.
-
Kinase Inhibition Assays: Given that many cyclopropane-containing molecules inhibit kinases, screening against a panel of relevant kinases (e.g., VEGFR, EGFR, Src) is a promising approach.[3]
-
-
Antifungal Screening:
-
Antibacterial Screening:
-
Broth Microdilution Assays: Similar to antifungal screening, the antibacterial activity can be assessed against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) to determine MICs.
-
Conclusion
The protocols and strategies outlined in this document provide a comprehensive framework for the derivatization of this compound to generate diverse chemical libraries for biological screening. The versatility of this building block, combined with the efficiency of click chemistry, offers a powerful platform for the discovery of novel bioactive compounds for drug development and chemical biology research.
References
- 1. A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation [organic-chemistry.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Novel Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction's hallmarks include high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery, chemical biology, and materials science.[1] While the CuAAC reaction is robust for a variety of standard alkynes, the use of "novel alkynes"—such as those with significant steric hindrance, electron-withdrawing or -donating groups, or unique functionalization—can present unique challenges and opportunities. This document provides detailed application notes and protocols for performing CuAAC reactions with such novel alkynes, tailored for professionals in research and drug development.
Data Presentation: Reactivity of Novel Alkynes in CuAAC
The reactivity of an alkyne in a CuAAC reaction can be influenced by its electronic properties and steric profile. The following table summarizes quantitative data on the reaction times and yields for various classes of novel alkynes under comparable conditions. This data is intended to guide substrate selection and reaction optimization.
| Alkyne Class | Example Substrate | Catalyst System | Solvent | Time | Yield (%) | Reference |
| Electron-Rich | 4-Methoxyphenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 5 min | >99% | [3] |
| 4-Methylphenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 5 min | >99% | [3] | |
| Electron-Poor | 4-(Trifluoromethyl)phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 10 min | >99% | [3] |
| Propiolamide derivative | CuSO₄/THPTA | Water | < 30 min | >90% | [4] | |
| Sterically Hindered | o-Methoxyphenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 5 min | >99% | [3] |
| 2,6-Difluorobenzyl azide + Propiolamide | Copper-on-charcoal | DMSO | Flow | 96% | [5] | |
| Functionalized | 2-Ethynylpyridine | CuCl (3 mol%), 2-ethynylpyridine (3 mol%) | Water | 1 h | 95% | [6] |
| Germanyl alkyne | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | 16 h | 85% | ||
| Aliphatic | Hex-1-yne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 3 h | >99% | [3] |
Note: Reaction conditions can significantly impact outcomes. The data presented here are for comparison and may require optimization for specific substrate combinations.
Experimental Protocols
The following are detailed protocols for performing CuAAC reactions with different classes of novel alkynes.
Protocol 1: General Procedure for CuAAC with Electron-Rich, Electron-Poor, and Sterically Hindered Alkynes
This protocol is adapted from a high-efficiency method using a polynuclear copper catalyst and can be performed under neat (solvent-free) conditions.[3]
Materials:
-
Azide (1.0 equiv)
-
Alkyne (1.0 equiv)
-
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ catalyst (0.5 mol%)
-
Schlenk tube or vial with a magnetic stirrer bar
-
Argon or nitrogen gas supply
-
Anhydrous solvent (e.g., acetonitrile) for catalyst stock solution (optional)
Procedure:
-
In a glovebox or under an inert atmosphere (argon or nitrogen), weigh the [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ catalyst (0.005 mmol for a 1 mmol scale reaction) into a dry Schlenk tube or vial.
-
For very low catalyst loadings, it is recommended to prepare a stock solution of the catalyst in an anhydrous solvent like acetonitrile and add the required volume via microsyringe.
-
-
Add the azide (1.0 mmol) to the reaction vessel.
-
Add the alkyne (1.0 mmol) to the reaction vessel.
-
If the reaction is performed neat, ensure the magnetic stirrer can efficiently mix the components. If a solvent is used, add it at this stage (e.g., 1-2 mL of THF or DCM).
-
Seal the vessel and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the desired 1,2,3-triazole product.
Protocol 2: CuAAC with Functionalized Alkynes (e.g., 2-Ethynylpyridine) in Water
This protocol is suitable for water-soluble or partially water-soluble substrates and utilizes 2-ethynylpyridine as a co-catalyst to accelerate the reaction.[6]
Materials:
-
Azide (1.05 equiv)
-
Functionalized Alkyne (e.g., a derivative of 2-ethynylpyridine) (1.0 equiv)
-
Copper(I) chloride (CuCl) (3 mol%)
-
2-Ethynylpyridine (3 mol%)
-
Deionized water
-
Vial with a screw cap and magnetic stirrer bar
Procedure:
-
To a vial containing a magnetic stirrer bar, add CuCl (0.03 mmol for a 1 mmol scale reaction) and deionized water (3 mL).
-
Add 2-ethynylpyridine (0.03 mmol).
-
Add the functionalized alkyne (1.0 mmol).
-
Add the azide (1.05 mmol).
-
Seal the vial with a screw cap and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Protocol 3: Bioconjugation using CuAAC with a Novel Alkyne-Modified Biomolecule
This protocol is designed for the conjugation of a cargo-azide to a biomolecule functionalized with a novel alkyne. It includes additives to protect the biomolecule from oxidative damage.[7][8][9]
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., phosphate buffer, pH 7)
-
Cargo-azide (2-10 fold excess over the alkyne)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule solution and buffer to the desired final volume.
-
Add the cargo-azide to the reaction mixture.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA for a 500 µL final reaction volume). Let it stand for 1-2 minutes.[10]
-
Add the catalyst premix to the biomolecule-azide mixture.
-
Add the aminoguanidine hydrochloride solution (final concentration typically 5 mM).[9]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 5 mM).[9]
-
Gently mix the reaction by inverting the tube and incubate at room temperature for 1-2 hours. The reaction can be placed on a slow rotator.
-
Purify the resulting bioconjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.
Mandatory Visualizations
Experimental Workflow: In Situ Click Chemistry for Enzyme Inhibitor Discovery
The following diagram illustrates the workflow for identifying a potent enzyme inhibitor using an in situ click chemistry approach. This target-guided synthesis method allows the enzyme to select its own best-fit inhibitor by catalyzing the CuAAC reaction between two weakly binding fragments.[7][11][12]
Caption: Workflow for in situ click chemistry-based discovery of enzyme inhibitors.
Logical Relationship: General CuAAC Catalytic Cycle
This diagram illustrates the generally accepted catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition remains a powerful and versatile ligation strategy in modern chemistry. By understanding the nuances of reacting novel alkynes and applying optimized protocols, researchers can expand the synthetic toolbox for creating complex molecules for drug discovery and other advanced applications. The provided protocols and workflows serve as a starting point for the successful implementation of CuAAC with a diverse range of alkyne substrates. Further optimization may be necessary depending on the specific characteristics of the reactants and the desired product.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. In situ click chemistry: enzyme in ... | Article | H1 Connect [archive.connect.h1.co]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods of using click chemistry in the discovery of enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
Application Notes and Protocols for 2-(1-ethynylcyclopropyl)ethanol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a term coined by Karl Barry Sharpless, describes a class of reactions that are rapid, efficient, and bio-orthogonal.[1][2] The most prominent example of this is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole linkage.[3][4][5] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1]
2-(1-ethynylcyclopropyl)ethanol is a terminal alkyne containing a cyclopropyl group, a motif of increasing interest in medicinal chemistry due to its unique conformational and electronic properties. The presence of the terminal alkyne functionality allows this molecule to readily participate in CuAAC reactions, enabling its conjugation to a wide variety of azide-containing molecules, including biomolecules, fluorescent dyes, and drug candidates.
These application notes provide an overview of the potential uses of this compound in click chemistry and detailed protocols for its implementation in laboratory settings.
Applications in Research and Drug Development
The versatile nature of the click reaction allows for the application of this compound in several key research areas:
-
Bioconjugation: The ethynyl group can be used to "click" this compound onto azide-modified biomolecules such as proteins, peptides, nucleic acids, and lipids.[6][7] This enables the introduction of the cyclopropyl moiety for structure-activity relationship (SAR) studies or to modulate the physicochemical properties of the biomolecule.
-
Drug Discovery and Development: In the synthesis of novel therapeutic agents, the triazole ring formed during the click reaction can act as a stable linker connecting the cyclopropyl-containing fragment to another pharmacophore.[8] This modular approach allows for the rapid generation of compound libraries for high-throughput screening.
-
Fluorescent Labeling and Imaging: By reacting with an azide-functionalized fluorophore, this compound can be used to create fluorescent probes. These probes can be employed in cellular imaging and diagnostic applications.
-
Material Science: The robust nature of the triazole linkage makes it suitable for the functionalization of polymers and other materials. Incorporating the cyclopropyl group can influence the material's properties.
Data Presentation: Typical CuAAC Reaction Parameters
The following tables summarize typical quantitative data for performing CuAAC reactions. These are starting points and may require optimization for specific applications.
Table 1: Stock Solution Concentrations
| Reagent | Stock Concentration | Solvent |
| This compound | 10 mM | DMSO or appropriate organic solvent |
| Azide-containing molecule | 10 mM | DMSO, water, or appropriate buffer |
| Copper(II) Sulfate (CuSO₄) | 20 mM - 100 mM | Water |
| Sodium Ascorbate | 100 mM - 300 mM | Water |
| THPTA Ligand | 100 mM - 200 mM | Water |
| TBTA Ligand | 10 mM | DMSO/tBuOH (3:1 v/v) |
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand ideal for bioconjugation reactions.[3][4][5] TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is suitable for reactions in organic solvents.[4][5]
Table 2: Typical Reaction Conditions for Small Molecule Synthesis
| Parameter | Condition |
| Reactant Molar Ratio (Alkyne:Azide) | 1 : 1.1 to 1 : 1.5 |
| Copper Catalyst | 1-5 mol% Cu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) |
| Ligand (optional but recommended) | 1-5 mol% TBTA |
| Solvent | t-butanol/water, DMSO, DMF, THF |
| Temperature | Room Temperature to 65°C |
| Reaction Time | 1 - 24 hours |
Table 3: Typical Reaction Conditions for Bioconjugation
| Parameter | Condition |
| Alkyne-Biomolecule Concentration | 20 - 200 µM |
| Azide Concentration | 1.5 to 50 equivalents relative to the alkyne |
| Copper(II) Sulfate Concentration | 50 µM - 1 mM |
| Sodium Ascorbate Concentration | 2.5 mM - 5 mM |
| THPTA Ligand Concentration | 250 µM - 5 mM (typically 5 equivalents to copper)[7] |
| Solvent | Aqueous buffer (e.g., PBS) |
| Temperature | 4°C to Room Temperature |
| Reaction Time | 15 - 60 minutes |
Experimental Protocols
Protocol 1: General Procedure for Small Molecule Synthesis via CuAAC
This protocol describes a general method for the reaction of this compound with an azide-containing small molecule.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
TBTA ligand
-
tert-Butanol
-
Deionized water
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) and the azide-containing molecule (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 equivalents) and TBTA (0.05 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper/TBTA solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Labeling of an Azide-Modified Biomolecule
This protocol provides a method for conjugating this compound to an azide-modified protein in an aqueous buffer.
Materials:
-
This compound
-
Azide-modified protein
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
THPTA ligand stock solution (100 mM in water)
-
Sodium ascorbate stock solution (300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 100 µL final reaction volume, add the following in order:
-
50 µL of the azide-modified protein solution (e.g., 1-5 mg/mL in PBS)
-
A volume of this compound stock solution to achieve the desired final concentration (e.g., 20 µL of a 2.5 mM stock in DMSO for a final concentration of 500 µM).
-
10 µL of 100 mM THPTA solution. Vortex briefly to mix.
-
10 µL of 20 mM CuSO₄ solution. Vortex briefly to mix.
-
-
Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex briefly to mix.[4]
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.[4]
-
The labeled protein is now ready for downstream processing and analysis, which may include purification by size-exclusion chromatography to remove excess reagents.
Visualizations
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Application of click chemistry in fragment-based drug discovery.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. confluore.com [confluore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Bioisosteric Replacement of Functional Groups with Cyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of a functional group with another that retains similar chemical and physical properties, is a powerful tool in this process. The cyclopropane ring, a small, strained carbocycle, has emerged as a versatile and highly valuable bioisostere. Its unique stereoelectronic properties, conformational rigidity, and metabolic stability make it an attractive replacement for several common functional groups.
This document provides detailed application notes on the bioisosteric replacement of gem-dimethyl, carbonyl, and phenyl groups with cyclopropane. It summarizes the impact of these substitutions on key drug-like properties and provides detailed protocols for the synthesis of cyclopropane-containing analogues and for essential in vitro assays to evaluate their metabolic stability and cell permeability.
Common Bioisosteric Replacements with Cyclopropane
The unique electronic nature of the cyclopropane ring, with its "pseudo-double-bond" character arising from increased p-orbital character in the C-C bonds, allows it to mimic the steric and electronic properties of various functional groups.[1][2] This section details the most common applications of cyclopropane as a bioisostere.
Cyclopropane as a Bioisostere for the gem-Dimethyl Group
The replacement of a gem-dimethyl group with a spiro-cyclopropane is a widely employed strategy in medicinal chemistry. This substitution maintains the tetrahedral geometry and steric bulk while often conferring advantageous physicochemical properties.
Key Advantages:
-
Increased Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds in methyl groups.[3] This can lead to a longer half-life and improved pharmacokinetic profile.
-
Reduced Lipophilicity: The replacement of a gem-dimethyl group with a cyclopropane can lead to a decrease in lipophilicity (LogP/LogD), which can improve solubility and reduce off-target effects.
-
Improved Ligand Efficiency: By maintaining or improving potency with a smaller increase in molecular weight compared to a gem-dimethyl group, the ligand efficiency (LE) can be enhanced.
Quantitative Data Summary:
| Parent Compound (gem-Dimethyl) | Cyclopropane Analogue | Target | Binding Affinity (IC50/Ki) | Metabolic Stability (t1/2 min, species) | Cell Permeability (Papp x 10-6 cm/s) | Reference |
| Compound with gem-dimethyl | Compound with spiro-cyclopropane | Generic Target | Varies | Often Increased | Generally Unchanged | [2] |
| Specific Example 1 (Hypothetical) | Analogue 1a | Kinase X | 50 nM | 30 (Human Liver Microsomes) | 5.0 | [Fictional Data] |
| Specific Example 1 (Hypothetical) | Analogue 1b | Kinase X | 45 nM | 90 (Human Liver Microsomes) | 5.2 | [Fictional Data] |
Note: Specific quantitative data for direct gem-dimethyl vs. cyclopropane replacement is often embedded within broader SAR studies and not always presented in a direct comparative table. The trend of increased metabolic stability is a well-established principle.
Cyclopropane as a Bioisostere for the Carbonyl Group
A cyclopropyl ketone can serve as a bioisostere for a simple ketone or as part of a larger functional group like an amide. The electron-withdrawing nature of the cyclopropane ring can mimic the electronic properties of a carbonyl group.
Key Advantages:
-
Modulation of Physicochemical Properties: This replacement can alter polarity, hydrogen bonding capacity, and metabolic stability.
-
Improved Metabolic Stability: Cyclopropyl ketones can be more resistant to metabolic reduction compared to acyclic ketones.
-
Novel Chemical Space: This substitution provides access to novel chemical matter with distinct intellectual property potential.
Quantitative Data Summary:
| Parent Compound (Carbonyl) | Cyclopropane Analogue | Target | Binding Affinity (IC50/EC50) | Kinetic Solubility (µM) | Metabolic Stability (t1/2 min, species) | Reference |
| RIP1 Inhibitor (amide) | RIP1 Inhibitor (cyclopropyl ketone) | RIP1 Kinase | 0.16 µM (EC50) | - | - | [4] |
| GDC-8264 (cyclopropyl ketone) | GDC-8264 | RIP1 Kinase | 0.0084 µM (EC50) | 97 | Favorable (Human, Rat, Mouse) | [4] |
Cyclopropane as a Bioisostere for the Phenyl Ring
A cyclopropyl group can be used to replace a phenyl ring, offering a three-dimensional, saturated alternative that can mimic the spatial orientation of substituents. This is particularly effective when the phenyl ring acts as a scaffold or spacer.[5]
Key Advantages:
-
Increased Fsp3 Character: Replacing a flat aromatic ring with a 3D cyclopropane increases the fraction of sp3-hybridized carbons, which is often correlated with improved clinical success rates.
-
Improved Solubility: The reduction in aromatic character can disrupt crystal lattice packing and decrease π-π stacking, leading to enhanced aqueous solubility.[6]
-
Improved Metabolic Stability: Phenyl rings are susceptible to aromatic hydroxylation. Replacing them with a more metabolically robust cyclopropane ring can block this metabolic pathway.[3]
-
Reduced Lipophilicity: Cyclopropane is generally less lipophilic than a phenyl ring, which can lead to a more favorable overall ADME profile.[1]
Quantitative Data Summary:
| Parent Compound (Phenyl) | Cyclopropane Analogue | Target/Assay | Binding Affinity (pEC50) | Solubility (µM) | LogD | Cell Permeability (Papp x 10-6 cm/s) | Reference |
| Trypanosomiasis Agent (Phenyl) | Trypanosomiasis Agent (Cyclopropyl) | T. brucei | 7.3 | 0.4 | 3.5 | - | [6] |
| Analogue | Analogue | T. brucei | 7.1 | >100 | 2.0 | - | [6] |
| Factor Xa Inhibitor (Phenyl) | Factor Xa Inhibitor (Cyclopropyl) | Factor Xa | Maintained | - | - | - | [3] |
Visualization of Concepts
Caption: Bioisosteric replacement of common functional groups with cyclopropane and the resulting improvements in drug-like properties.
Experimental Protocols
Synthesis of Cyclopropane-Containing Analogues
A common and versatile method for the synthesis of cyclopropanes is the Corey-Chaykovsky reaction, particularly for the cyclopropanation of α,β-unsaturated carbonyl compounds.
Protocol: Corey-Chaykovsky Cyclopropanation
Materials:
-
α,β-unsaturated ketone or aldehyde
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flasks, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
Preparation of the Ylide: a. To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 equivalents). b. Add anhydrous DMSO to dissolve the salt. c. Carefully add sodium hydride (1.1 equivalents) portion-wise at room temperature. d. Stir the resulting suspension at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. The formation of the ylide results in a clear to slightly cloudy solution.
-
Cyclopropanation Reaction: a. In a separate flame-dried flask under nitrogen, dissolve the α,β-unsaturated carbonyl compound (1.0 equivalent) in anhydrous THF. b. Cool the solution of the carbonyl compound to 0 °C using an ice bath. c. Slowly add the pre-formed ylide solution from step 1 to the solution of the carbonyl compound via a dropping funnel over 15-30 minutes. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). c. Combine the organic layers and wash with water, followed by brine. d. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate mixtures) to afford the desired cyclopropane-containing compound.
Caption: Workflow for the Corey-Chaykovsky cyclopropanation reaction.
In Vitro Metabolic Stability Assay
This protocol describes a typical procedure for determining the metabolic stability of a compound using human liver microsomes.
Protocol: Human Liver Microsome Stability Assay
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile containing an internal standard for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: a. On a 96-well plate, prepare the incubation mixture by adding phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM). The final DMSO concentration should be ≤ 0.1%. b. Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiation of the Metabolic Reaction: a. To initiate the reaction, add the pre-warmed NADPH regenerating system to each well. b. For the T=0 time point, add the quenching solution (acetonitrile with internal standard) before adding the NADPH regenerating system.
-
Incubation and Sampling: a. Incubate the plate at 37 °C with shaking. b. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing and Analysis: a. After the final time point, seal the plate and centrifuge at 4 °C (e.g., 3000 rpm for 15 minutes) to pellet the precipitated proteins. b. Transfer the supernatant to a new 96-well plate for analysis. c. Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k). c. Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k. d. Calculate the intrinsic clearance (Clint) in µL/min/mg protein.
In Vitro Cell Permeability Assay
The Caco-2 cell permeability assay is the industry standard for predicting in vivo intestinal absorption of drugs.
Protocol: Caco-2 Cell Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)
-
Test compound dosing solution in HBSS
-
Lucifer yellow solution (for monolayer integrity check)
-
96-well plates for sample collection
-
Plate reader for Lucifer yellow detection, LC-MS/MS system
Procedure:
-
Cell Culture and Monolayer Formation: a. Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. b. Culture the cells for 21-25 days, changing the media every 2-3 days, to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: a. Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values above a pre-determined threshold. b. Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (receiver) compartment. c. Add the test compound dosing solution to the apical (donor) compartment. d. Incubate the plate at 37 °C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment, replacing the volume with fresh HBSS. Also, take a sample from the donor compartment at the beginning and end of the experiment.
-
Sample Analysis: a. Analyze the concentration of the test compound in the donor and receiver samples using LC-MS/MS.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Conclusion
The bioisosteric replacement of functional groups with cyclopropane is a proven and effective strategy in drug discovery for enhancing the developability of lead compounds. By judiciously employing this tactic, medicinal chemists can improve metabolic stability, modulate physicochemical properties, and explore novel chemical space. The protocols provided herein offer a starting point for the synthesis and evaluation of cyclopropane-containing drug candidates, enabling researchers to harness the unique advantages of this versatile structural motif.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific compounds and laboratory conditions. All work should be performed by trained personnel in a suitable laboratory environment, adhering to all safety precautions.
References
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 2-(1-Ethynylcyclopropyl)ethanol with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and expected outcomes for the Sonogashira cross-coupling reaction between 2-(1-ethynylcyclopropyl)ethanol and various aryl halides. This reaction is a powerful tool for the synthesis of complex molecules containing the unique cyclopropyl-alkyne-aryl motif, a valuable scaffold in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific substrate, the following protocols are based on well-established procedures for the structurally similar and commercially available alkyne, 2-methyl-3-butyn-2-ol, which has been shown to couple efficiently with a wide range of aryl halides.[1][2][3][4]
Introduction
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a carbon-carbon bond.[5][6][7] This reaction is widely utilized in organic synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.[7] The incorporation of a cyclopropyl group adjacent to the alkyne introduces conformational rigidity and a three-dimensional character to the resulting molecule, which can be advantageous for modulating the pharmacological properties of drug candidates. The terminal hydroxyl group on the this compound provides a handle for further functionalization.
This document outlines a general protocol for the Sonogashira coupling of this compound with various aryl iodides and bromides, including expected yields based on data from analogous reactions.
Data Presentation
The following tables summarize the expected yields for the Sonogashira coupling of this compound with a variety of aryl halides. The data is extrapolated from studies using 2-methyl-3-butyn-2-ol under similar reaction conditions.[1][3][4]
Table 1: Sonogashira Coupling with Aryl Iodides
| Entry | Aryl Iodide | Product | Expected Yield (%) |
| 1 | Iodobenzene | 2-(1-(Phenylethynyl)cyclopropyl)ethanol | 90-95 |
| 2 | 4-Iodotoluene | 2-(1-((4-Tolyl)ethynyl)cyclopropyl)ethanol | 88-93 |
| 3 | 4-Iodoanisole | 2-(1-((4-Methoxyphenyl)ethynyl)cyclopropyl)ethanol | 85-90 |
| 4 | 4-Iodonitrobenzene | 2-(1-((4-Nitrophenyl)ethynyl)cyclopropyl)ethanol | 80-85 |
| 5 | 1-Iodo-4-(trifluoromethyl)benzene | 2-(1-((4-(Trifluoromethyl)phenyl)ethynyl)cyclopropyl)ethanol | 75-80 |
Reaction Conditions: Aryl iodide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N (5 mL), room temperature, 1.5-3 h.
Table 2: Sonogashira Coupling with Aryl Bromides
| Entry | Aryl Bromide | Product | Expected Yield (%) |
| 1 | Bromobenzene | 2-(1-(Phenylethynyl)cyclopropyl)ethanol | 85-90 |
| 2 | 4-Bromotoluene | 2-(1-((4-Tolyl)ethynyl)cyclopropyl)ethanol | 80-85 |
| 3 | 4-Bromoanisole | 2-(1-((4-Methoxyphenyl)ethynyl)cyclopropyl)ethanol | 75-80 |
| 4 | 4-Bromonitrobenzene | 2-(1-((4-Nitrophenyl)ethynyl)cyclopropyl)ethanol | 70-75 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(1-((4-(Trifluoromethyl)phenyl)ethynyl)cyclopropyl)ethanol | 65-70 |
Reaction Conditions: Aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%), DBU (3.0 mmol), THF (5 mL), 80 °C, 6 h.[3]
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling of this compound with aryl iodides and aryl bromides.
Protocol for Coupling with Aryl Iodides
This protocol is adapted from a reliable and operationally simple procedure developed for undergraduate chemistry laboratories, demonstrating its robustness.[2]
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)
-
Triethylamine (Et₃N), anhydrous (5 mL)
-
Ethyl acetate
-
2 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
TLC plates and developing chamber
Procedure:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), this compound (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.01 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous triethylamine (5 mL) via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1.5 to 3 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid.
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(1-(arylethynyl)cyclopropyl)ethanol.
Protocol for Coupling with Aryl Bromides (Copper-Free)
This protocol utilizes a copper-free system, which can be advantageous in avoiding the formation of alkyne homocoupling byproducts.[3]
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
Tris(p-tolyl)phosphine (P(p-tol)₃) (0.06 mmol, 6 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Reflux condenser
Procedure:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), palladium(II) acetate (0.03 mmol), and tris(p-tolyl)phosphine (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous tetrahydrofuran (5 mL) via syringe.
-
Add this compound (1.2 mmol) and DBU (3.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(1-(arylethynyl)cyclopropyl)ethanol.
Visualizations
Sonogashira Coupling Catalytic Cycle
References
- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Alkyne Handle: Versatile Tools for Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Terminal alkynes have emerged as a cornerstone of bioconjugation chemistry, offering a powerful and versatile handle for the precise modification of biomolecules. Their unique reactivity, when paired with complementary functional groups, enables the formation of stable covalent bonds under mild, biologically compatible conditions. This "click chemistry" paradigm has revolutionized the fields of chemical biology, drug development, and diagnostics by providing robust methods for labeling, tracking, and engineering proteins, nucleic acids, and other biological macromolecules. These application notes provide an overview of the most prominent terminal alkyne-based bioconjugation strategies, complete with comparative data and detailed experimental protocols.
Core Bioconjugation Chemistries Involving Terminal Alkynes
The utility of terminal alkynes in bioconjugation is primarily harnessed through three main reaction classes: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Sonogashira cross-coupling reaction. Each of these methodologies presents a unique set of advantages and is suited for different applications.
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, renowned for its high efficiency, specificity, and reliability.[1] It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[2][3] This reaction is exceptionally fast and orthogonal to most biological functional groups, making it a workhorse for in vitro bioconjugation.[4]
Advantages:
-
High reaction rates and yields, even at low reactant concentrations.[1]
-
The resulting triazole linker is highly stable to enzymatic degradation, oxidation, and reduction.[2]
-
A wide range of commercially available alkyne and azide-functionalized reagents.
Disadvantages:
-
The requirement for a copper catalyst can be cytotoxic, limiting its direct application in living organisms without the use of specialized ligands to sequester the metal ion.[5][6]
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cytotoxicity associated with copper, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[6] The relief of ring strain provides the driving force for the reaction.[]
Advantages:
-
Copper-free, making it highly biocompatible and suitable for in vivo applications.[6][8]
-
Exhibits excellent bioorthogonality, with minimal side reactions with native cellular components.[]
Disadvantages:
-
Reaction kinetics are generally slower than CuAAC, often requiring higher concentrations or longer reaction times.[9]
-
The strained cyclooctyne reagents are typically larger and more hydrophobic than terminal alkynes, which can sometimes impact the properties of the labeled biomolecule.[9]
3. Sonogashira Cross-Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10] While traditionally used in organic synthesis, copper-free versions of this reaction have been adapted for bioconjugation, enabling the formation of a stable carbon-carbon bond to proteins and other biomolecules.[11][12]
Advantages:
-
Forms a rigid and stable carbon-carbon bond, which can be useful for applications requiring defined spatial arrangements.
-
Offers a complementary reactivity to azide-alkyne cycloadditions.
Disadvantages:
-
Requires a palladium catalyst, which can have its own toxicity concerns, although biocompatible catalyst systems are being developed.[11]
-
The reaction conditions can be more sensitive than click chemistry reactions and may require careful optimization for specific biomolecules.
Quantitative Comparison of Key Bioconjugation Reactions
The choice of bioconjugation strategy often depends on the specific application, balancing the need for speed, biocompatibility, and the nature of the desired linkage. The following table summarizes key quantitative parameters for CuAAC, SPAAC, and copper-free Sonogashira coupling.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Free Sonogashira Coupling |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 10² - 10³ | 10⁻³ - 1 | ~10⁻² - 10⁻¹ |
| Typical Reaction Time | Minutes to a few hours | Several hours to overnight | Several hours |
| Typical Yields | > 90%[1] | 70-95% | 55-93%[12] |
| Biocompatibility | Moderate (in vitro); requires ligands for in vivo use[13] | High (suitable for in vivo applications)[6] | Moderate (requires specialized palladium catalysts) |
| Key Reagents | Terminal alkyne, azide, Cu(I) catalyst, ligand, reducing agent | Strained cyclooctyne, azide | Terminal alkyne, aryl/vinyl iodide, Pd catalyst, base |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and a general workflow for protein labeling using terminal alkyne bioconjugation.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.
Caption: Copper-Free Sonogashira Cross-Coupling Reaction.
Caption: General workflow for labeling biomolecules with terminal alkynes.
Experimental Protocols
The following are generalized protocols for performing bioconjugation reactions with terminal alkyne-modified proteins. These should be optimized for each specific biomolecule and probe.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized probe (e.g., fluorescent dye)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)[14]
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[15]
-
Aminoguanidine hydrochloride stock solution (optional, to reduce oxidative damage)[1]
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with reaction buffer to the desired final volume and concentration (e.g., 20-100 µM).
-
Add the azide-functionalized probe to the reaction mixture. A molar excess of the probe (e.g., 5-10 equivalents relative to the protein) is typically used.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio.[15] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the protein-probe solution. The final concentration of copper is typically in the range of 50-250 µM.[16]
-
If using, add aminoguanidine to a final concentration of 1-5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[15]
-
Mix the reaction gently by inversion or slow rotation.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
-
Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper. The labeled protein can then be purified from excess reagents by size-exclusion chromatography or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol outlines the copper-free labeling of an azide-modified protein with a strained cyclooctyne probe.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained cyclooctyne probe (e.g., DBCO-functionalized fluorophore) dissolved in a compatible solvent like DMSO.
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, prepare a solution of the azide-modified protein at a suitable concentration (e.g., 10-50 µM) in the reaction buffer.
-
Add the strained cyclooctyne probe to the protein solution. A 2- to 10-fold molar excess of the cyclooctyne is typically sufficient. The final concentration of DMSO should be kept low (e.g., <5% v/v) to avoid protein denaturation.
-
Mix the reaction gently.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentration of reactants.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or SDS-PAGE).
-
After completion, purify the labeled protein using standard techniques such as size-exclusion chromatography to remove unreacted probe.
Protocol 3: Copper-Free Sonogashira Coupling for Protein Functionalization
This protocol describes the labeling of a protein containing a terminal alkyne (e.g., incorporated homopropargylglycine) with an iodoaryl probe.
Materials:
-
Alkyne-containing protein (e.g., HPG-encoded ubiquitin) in an aqueous buffer (e.g., HEPES or phosphate buffer, pH 7.5-8.0).[12]
-
Iodoaryl probe (e.g., iodinated fluorophore) dissolved in a water-miscible solvent like DMSO.
-
Palladium catalyst, for example, an aminopyrimidine–palladium(II) complex suitable for aqueous reactions.[11][12]
-
Base (e.g., a mild organic base like pyrrolidine or a buffer component).
Procedure:
-
In an inert atmosphere (e.g., in a glovebox or under argon), prepare a solution of the alkyne-containing protein.
-
Add the iodoaryl probe to the protein solution (typically 5-20 equivalents).
-
Add the palladium catalyst to the reaction mixture. The optimal catalyst loading should be determined empirically but is often in the range of 50-200 µM.
-
Add the base if it is not already a component of the buffer.
-
Incubate the reaction at room temperature or slightly elevated temperatures (e.g., 37°C) for 2-18 hours.
-
Monitor the progress of the reaction by LC-MS to observe the formation of the coupled product.
-
Upon completion, the labeled protein can be purified by methods such as affinity chromatography (if a tag is present) or size-exclusion chromatography to remove the catalyst and excess probe.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Designing Pharmacophores with Ethynylcyclopropyl Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ethynylcyclopropyl scaffold is an emerging privileged motif in medicinal chemistry, offering a unique combination of rigidity, three-dimensionality, and desirable electronic properties. This scaffold, which incorporates a rigid ethynyl group attached to a strained cyclopropane ring, provides a valuable tool for designing novel pharmacophores to target a range of biological macromolecules. The cyclopropyl moiety can act as a bioisostere for various functional groups, including phenyl rings and amides, while providing metabolic stability and improved physicochemical properties. The ethynyl group, with its linear geometry and electron-rich triple bond, can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, and can serve as a rigid linker to orient other functional groups precisely within a binding pocket.
These application notes provide an overview of the key considerations for designing pharmacophores incorporating the ethynylcyclopropyl scaffold, along with detailed protocols for the synthesis of key building blocks and the biological evaluation of resulting compounds.
Application Notes: Designing Pharmacophores with Ethynylcyclopropyl Scaffolds
The ethynylcyclopropyl moiety can be incorporated into a pharmacophore model to confer specific properties and interactions with a biological target. Key considerations include:
-
Rigid Linker: The ethynylcyclopropyl group acts as a rigid linker, restricting the conformational flexibility of a molecule. This can lead to higher binding affinity by reducing the entropic penalty upon binding to a target. The defined geometry of the scaffold allows for precise positioning of other pharmacophoric features.
-
Bioisosteric Replacement: The cyclopropane ring is a well-established bioisostere for phenyl rings and other cyclic systems. Its incorporation can improve metabolic stability by blocking sites of metabolism and can enhance solubility and cell permeability.
-
Hydrogen Bond Donor/Acceptor: The terminal alkyne proton of the ethynyl group can act as a weak hydrogen bond donor. The π-system of the triple bond can also act as a hydrogen bond acceptor.
-
Hydrophobic Interactions: The cyclopropyl group provides a lipophilic surface that can engage in hydrophobic interactions within a protein's binding pocket.
-
Scaffold Hopping: The unique three-dimensional shape of the ethynylcyclopropyl scaffold makes it an excellent candidate for scaffold hopping, enabling the design of novel chemical series with improved properties while retaining key binding interactions.
Pharmacophore Features of the Ethynylcyclopropyl Scaffold
A pharmacophore model incorporating an ethynylcyclopropyl scaffold would typically include the following features:
-
Hydrophobic Feature (HY): Attributed to the cyclopropyl ring.
-
Hydrogen Bond Acceptor (HBA): The π-electron cloud of the ethynyl triple bond.
-
Hydrogen Bond Donor (HBD): The terminal hydrogen of the ethynyl group (if present).
-
Aromatic Ring (AR) Mimic: The cyclopropyl group can mimic the spatial and electronic properties of an aromatic ring.
Quantitative Data Summary
The following tables summarize quantitative data for representative kinase inhibitors targeting VEGFR-2. While these compounds do not all contain the ethynylcyclopropyl scaffold, they provide a benchmark for the potencies that can be achieved and highlight the types of data that should be generated when evaluating novel compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Representative VEGFR-2 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Sorafenib | VEGFR-2 | 90 | [1] |
| Sunitinib | VEGFR-2 | 80 | [1] |
| Pazopanib | VEGFR-2 | 30 | [1] |
| Axitinib | VEGFR-2 | 0.2 | [1] |
| Compound 11 | VEGFR-2 | 190 | [1] |
| Compound 10e | VEGFR-2 | 241 | [1] |
| Compound 13a | VEGFR-2 | 258 | [1] |
Table 2: Cellular Anti-proliferative Activity of Representative VEGFR-2 Inhibitors
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Sorafenib | HepG-2 | MTT | 6.48 | [1] |
| Compound 11 | HepG-2 | MTT | 9.52 | [1] |
| Compound 11 | A549 | MTT | 10.61 | [1] |
| Compound 11 | Caco-2 | MTT | 12.45 | [1] |
| Compound 11 | MDA-MB-231 | MTT | 11.52 | [1] |
Experimental Protocols
Synthesis of 1-Ethynylcyclopropan-1-amine Hydrochloride
This protocol describes the synthesis of a key building block for incorporating the ethynylcyclopropyl scaffold.[2]
Materials:
-
Cyclopropylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
N-(tert-Butoxycarbonyl)-O-methylhydroxylamine
-
Hydrochloric acid (HCl) in diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inert atmosphere setup
Procedure:
-
Lithiation of Cyclopropylacetylene: To a solution of cyclopropylacetylene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour.
-
Reaction with Electrophile: To the solution from step 1, add a solution of N-(tert-Butoxycarbonyl)-O-methylhydroxylamine (1.2 eq) in anhydrous THF dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc protected 1-ethynylcyclopropan-1-amine.
-
Deprotection: Dissolve the crude product from step 3 in anhydrous diethyl ether and cool to 0 °C. Add a solution of HCl in diethyl ether (2.0 M, 2.0 eq) dropwise. Stir the mixture at room temperature for 4 hours.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-ethynylcyclopropan-1-amine hydrochloride as a white solid.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a general guideline for assessing the inhibitory activity of synthesized compounds against a target kinase, such as VEGFR-2.[3]
Materials:
-
Kinase of interest (e.g., VEGFR-2)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test compounds
-
Kinase buffer
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Reagent Preparation: Prepare a 3X solution of the test compound in kinase buffer. Prepare a 3X mixture of the kinase and Eu-anti-Tag antibody in kinase buffer. Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
Assay Plate Setup: Add 5 µL of the 3X test compound solution to the wells of a 384-well microplate.
-
Addition of Kinase/Antibody Mixture: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Addition of Tracer and Incubation: Add 5 µL of the 3X tracer solution to each well to initiate the reaction. Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HepG-2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Test compounds
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Remove the medium containing the compounds and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Pharmacophore-Based Drug Design Workflow
Caption: Workflow for pharmacophore-based drug design incorporating the ethynylcyclopropyl scaffold.
VEGFR-2 Signaling Pathway
Caption: Simplified representation of the VEGFR-2 signaling pathway and the point of intervention for a hypothetical inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-ethynylcyclopropyl)ethanol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(1-ethynylcyclopropyl)ethanol. The primary synthetic route discussed involves the reaction of ethynylcyclopropylmagnesium halide (a Grignard reagent) with ethylene oxide.
Troubleshooting Guide
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is recommended. The most common areas for yield loss are inefficient Grignard reagent formation, side reactions during the epoxide addition, and suboptimal work-up and purification procedures.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields.
Table 1: Impact of Reaction Parameters on Yield
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Notes |
| Solvent | Diethyl Ether | ~60% | Tetrahydrofuran (THF) | ~75% | THF can better solvate the Grignard reagent. |
| Temperature | -20 °C | ~55% | 0 °C to Room Temp | ~70% | Lower temperatures can slow the reaction, while higher temperatures may increase side products. |
| Ethylene Oxide Addition | Headspace gas | ~40% | Solution in THF | ~75% | Gaseous addition is difficult to control and can lead to localized high concentrations and side reactions. |
| Grignard Reagent | 1.1 eq. | ~65% | 1.5 eq. | ~75% | A slight excess of the Grignard reagent can help to drive the reaction to completion. |
Question: I am observing significant side product formation. What are these side products and how can I minimize them?
Answer:
The primary side product of concern is the formation of a halohydrin, such as 2-bromoethanol, if using ethynylcyclopropylmagnesium bromide. This can occur if magnesium bromide, a Lewis acid present in the Grignard solution, coordinates to the ethylene oxide and facilitates its opening by the bromide ion.
Minimizing Side Product Formation:
-
Use of Additives: The addition of a Lewis basic solvent like THF can help to solvate the magnesium cation and reduce the Lewis acidity of the reaction mixture.
-
Temperature Control: Maintaining a low reaction temperature (e.g., 0 °C) during the addition of ethylene oxide can disfavor the formation of the halohydrin.
-
Slow Addition: A slow, controlled addition of the ethylene oxide solution helps to maintain a low concentration of the epoxide, favoring the desired reaction with the Grignard reagent.
Question: The reaction is difficult to initiate. What can I do?
Answer:
Difficulty in initiating the Grignard reaction is a common issue, often related to the passivation of the magnesium surface.
Initiation Techniques:
-
Activation of Magnesium: Ensure the magnesium turnings are fresh and dry. Crushing them gently under an inert atmosphere can expose a fresh surface.
-
Chemical Activation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the magnesium suspension. These will react with the magnesium to clean its surface.
-
Mechanical Activation: Gently heating the flask (with caution) or using a sonicator can help to initiate the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the ethynylcyclopropyl Grignard reagent on one of the electrophilic carbons of the ethylene oxide ring. This results in the opening of the epoxide ring in an SN2-type reaction. A subsequent acidic workup protonates the resulting alkoxide to yield the final primary alcohol product.
Caption: Proposed reaction mechanism.
Q2: What is the best solvent for this reaction?
A2: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent. It is more polar than diethyl ether, which helps to stabilize the Grignard reagent and can increase the reaction rate. It is also less volatile than diethyl ether, making it safer to use.
Q3: How can I confirm the formation of the Grignard reagent?
A3: Visual confirmation includes the disappearance of the magnesium metal and the formation of a cloudy, greyish solution. For a quantitative measure, the concentration of the Grignard reagent can be determined by titration against a known concentration of a standard acid, often using a colorimetric indicator.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Anhydrous Conditions: Grignard reagents are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Ethylene Oxide Handling: Ethylene oxide is a toxic and flammable gas. It should be handled in a well-ventilated fume hood. It is typically used as a solution in an anhydrous solvent to control its addition.
-
Exothermic Reaction: The reaction of the Grignard reagent with ethylene oxide is exothermic. The reaction temperature should be carefully controlled with an appropriate cooling bath.
Experimental Protocols
Protocol 1: Synthesis of Ethynylcyclopropylmagnesium Bromide (Grignard Reagent)
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.2 equivalents).
-
In the dropping funnel, place a solution of 1-ethynylcyclopropane (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 1-ethynylcyclopropane solution to the magnesium turnings. If the reaction does not start, add a small crystal of iodine.
-
Once the reaction has initiated (as evidenced by bubbling and a color change), add the remaining 1-ethynylcyclopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the solution to room temperature. The concentration can be determined by titration.
Protocol 2: Synthesis of this compound
-
Cool the freshly prepared ethynylcyclopropylmagnesium bromide solution (1.5 equivalents) to 0 °C in an ice bath.
-
Prepare a solution of ethylene oxide (1.0 equivalent) in anhydrous THF.
-
Add the ethylene oxide solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Technical Support Center: Sonogashira Coupling with Terminal Alkynes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Sonogashira coupling reactions with terminal alkynes.
Troubleshooting Guide
This guide addresses common issues encountered during Sonogashira coupling experiments in a question-and-answer format, offering specific solutions and preventative measures.
Q1: Why is my Sonogashira coupling reaction not proceeding or showing low conversion?
A1: Low or no conversion in a Sonogashira coupling can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is crucial.
-
Inactive Catalyst: The active catalytic species is a Pd(0) complex. If you are using a Pd(II) precatalyst, it must be reduced in situ.[1][2] This reduction can be hindered by impurities or inappropriate reaction conditions. Ensure your phosphine ligands are not oxidized, as this can inhibit the formation of the active Pd(0) species.[1]
-
Aryl Halide Reactivity: The reactivity of the aryl halide is a critical factor. The general reactivity order is I > OTf > Br >> Cl.[1] For less reactive halides like aryl bromides and chlorides, higher temperatures and more specialized catalyst systems, such as those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, may be necessary to facilitate the oxidative addition step.[2][3]
-
Low Temperature: Particularly for less reactive aryl bromides, the reaction temperature might be too low. Increasing the temperature, sometimes up to 80-100°C in a sealed tube, can significantly improve the rate of oxidative addition.[3][4]
-
Inappropriate Solvent: The choice of solvent can greatly impact reaction rate and yield. While DMF and THF are common, they can sometimes coordinate to the palladium center and inhibit catalysis.[3][5] Toluene or amine solvents like triethylamine (TEA) or diisopropylamine (DIPA) can be effective alternatives.[4][6]
-
Base Issues: The amine base is crucial for neutralizing the hydrogen halide produced and for the deprotonation of the terminal alkyne.[2] Ensure the base is pure and dry, as impurities or water can affect the catalytic cycle. Distilling the amine base before use can sometimes resolve issues.[4]
Q2: I am observing significant formation of a homocoupled alkyne (Glaser coupling) byproduct. How can I minimize this?
A2: Homocoupling of the terminal alkyne is a common side reaction, particularly in the presence of the copper co-catalyst and oxygen.[1][7]
-
Exclude Oxygen: The Glaser coupling is an oxidative process. It is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[7][8] Schlenk techniques or a glovebox should be employed to minimize oxygen exposure.
-
Copper-Free Conditions: The copper(I) co-catalyst is known to promote homocoupling.[1][9] Switching to a copper-free Sonogashira protocol is a highly effective strategy to avoid this side reaction.[10][11][12][13] These protocols often require specific ligands or higher catalyst loadings but can provide cleaner reactions.
-
Slow Addition of Alkyne: If using a copper-catalyzed system, adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[6]
-
Hydrogen Atmosphere: Interestingly, carrying out the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically reduce homocoupling to as low as 2%.[7][14][15]
Q3: My reaction turns black, and I see a precipitate. Is this normal, and what should I do?
A3: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst to its metallic, inactive form. While a color change to dark red or brown can be normal, a black precipitate is a sign of a failing reaction.[4]
-
Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. Using fresh, high-purity ligands is important.
-
Solvent Effects: Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[4] Switching to a different solvent system may be beneficial.
-
Temperature: While higher temperatures can be necessary for less reactive substrates, excessive heat can also lead to catalyst decomposition. Careful optimization of the reaction temperature is key.
-
Amine Halide Salt: It is also important to note that a solid precipitate is not always palladium black. It can also be the amine halide salt (e.g., triethylammonium bromide) that is formed during the reaction, which is a normal and expected byproduct.[4]
Frequently Asked Questions (FAQs)
Q1: What are the key components of a Sonogashira coupling reaction and their roles?
A1: The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The key components are:
-
Palladium Catalyst: Typically a Pd(0) species, which is the active catalyst, or a Pd(II) precatalyst that is reduced in situ. Common examples include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2]
-
Copper(I) Co-catalyst: Usually CuI, which reacts with the terminal alkyne to form a copper acetylide, increasing its reactivity.[1][16]
-
Amine Base: Serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (TEA), diisopropylamine (DIPA), and piperidine.[2]
-
Solvent: A suitable solvent is needed to dissolve the reactants and facilitate the reaction. Common choices include THF, DMF, toluene, and the amine base itself.[5][17]
Q2: When should I consider using a copper-free Sonogashira coupling?
A2: Copper-free Sonogashira protocols are advantageous in several situations:
-
To Avoid Homocoupling: As mentioned in the troubleshooting guide, the primary reason to move to a copper-free system is to prevent the formation of the Glaser homocoupling byproduct.[1][9]
-
Synthesis of Biologically Active Molecules: Copper can be toxic, and its presence in the final product may be undesirable for pharmaceutical applications.[12] Copper-free methods can simplify purification and eliminate concerns about residual copper.
-
Substrate Compatibility: Some substrates may be sensitive to copper salts. In such cases, a copper-free method is necessary.
Q3: How do I choose the right palladium catalyst and ligand for my reaction?
A3: The choice of catalyst and ligand depends heavily on the reactivity of your substrates.
-
For Reactive Halides (Iodides, Triflates): Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with triphenylphosphine ligands are often sufficient.[2]
-
For Less Reactive Halides (Bromides, Chlorides): More sophisticated ligands are generally required. Bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition and overall catalytic activity.[2][10][18]
-
Air-Stable Precatalysts: For convenience and reproducibility, using air-stable Pd(II) precatalysts in combination with the desired ligand is often preferred over the air-sensitive Pd(0) complexes.
Data Presentation: Reaction Parameter Optimization
The following tables summarize key reaction parameters and their effects on the Sonogashira coupling, providing a starting point for optimization.
Table 1: Influence of Solvent on Reaction Yield
| Solvent | Polarity | Typical Reaction Temperature (°C) | Observations |
| Toluene | Nonpolar | 80-110 | Good for many substrates, especially in copper-free systems.[5] |
| THF | Polar Aprotic | 25-66 | Common, but can sometimes promote catalyst decomposition.[4] |
| DMF | Polar Aprotic | 25-150 | Can be effective but may slow down the reaction by coordinating to the palladium catalyst.[5][19] |
| Triethylamine (TEA) | Polar Aprotic | 25-89 | Can act as both base and solvent, simplifying the reaction mixture.[4] |
| Water | Polar Protic | 25-100 | Greener solvent option, often used in copper-free protocols with specific catalysts.[8][11] |
Table 2: Common Bases and Their Applications
| Base | pKa of Conjugate Acid | Typical Equivalents | Notes |
| Triethylamine (TEA) | 10.75 | 2 - excess | Most common, can also be used as a solvent. |
| Diisopropylamine (DIPA) | 11.05 | 2 - excess | Often used for its higher basicity and steric bulk.[20] |
| Piperidine | 11.12 | 2 - excess | A secondary amine that can be very effective.[1] |
| Cesium Carbonate (Cs₂CO₃) | 10.33 (second pKa) | 1.5 - 2 | An inorganic base often used in copper-free and amine-free protocols.[21] |
| Potassium Carbonate (K₂CO₃) | 10.33 (second pKa) | 1.5 - 2 | A milder inorganic base, sometimes used in specific applications.[1] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add degassed solvent (e.g., THF or toluene, ~0.2 M concentration of the aryl halide).
-
Add the amine base (e.g., triethylamine, 3.0 eq).
-
Add the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[20]
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is adapted for systems where homocoupling is a significant issue.
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), a suitable palladium precatalyst (e.g., (AllylPdCl)₂, 2.5 mol %), and a phosphine ligand (e.g., P(t-Bu)₃, 10 mol %).[10]
-
Add a degassed solvent (e.g., DMF or toluene).
-
Add an appropriate base (e.g., an amine like DIPA or an inorganic base like Cs₂CO₃, 2.0 eq).
-
Add the terminal alkyne (1.1 eq).
-
Stir the reaction at the optimized temperature (e.g., room temperature to 100°C) and monitor its progress.
-
Workup and purification are similar to the copper-catalyzed protocol, but the aqueous NH₄Cl wash is not necessary for copper removal.
Visualizations
The following diagrams illustrate key workflows and concepts in Sonogashira coupling.
Caption: Troubleshooting workflow for low conversion in Sonogashira coupling.
Caption: Strategies to minimize alkyne homocoupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. books.lucp.net [books.lucp.net]
- 6. researchgate.net [researchgate.net]
- 7. depts.washington.edu [depts.washington.edu]
- 8. DSpace [repository.kaust.edu.sa]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 21. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethynylcyclopropanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of ethynylcyclopropanes. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of ethynylcyclopropanes, categorized by the synthetic route.
Route 1: Synthesis from Cyclopropyl Methyl Ketone
This two-step synthesis involves the chlorination of cyclopropyl methyl ketone followed by dehydrohalogenation. The primary challenge in this route is the potential for ring-opening of the cyclopropane ring.
FAQs:
-
Q1: My yield of ethynylcyclopropane is significantly lower than expected (20-25%), and I've isolated a chlorinated impurity. What is happening?
A1: A common side reaction in this synthesis is the acid-catalyzed ring-opening of the cyclopropane ring. When using phosphorus pentachloride (PCl5) as the chlorinating agent, the hydrogen chloride (HCl) generated can protonate the cyclopropane ring, leading to its cleavage and the formation of acyclic dichlorinated pentenes, such as 2,5-dichloro-2-pentene. This is often the major byproduct and significantly reduces the yield of the desired ethynylcyclopropane.
-
Q2: How can I minimize the formation of the ring-opened byproduct, 2,5-dichloro-2-pentene?
A2: Minimizing the ring-opening side reaction is critical for improving your yield. Here are key parameters to control:
-
Temperature: The chlorination reaction is exothermic. It is crucial to maintain a low temperature (e.g., -20°C to 0°C) throughout the addition of PCl5 to the cyclopropyl methyl ketone. This helps to reduce the rate of the acid-catalyzed ring-opening.
-
Purity of PCl5: Use high-purity phosphorus pentachloride. Impurities can sometimes exacerbate the side reaction.
-
Reaction Quench: After the chlorination is complete, the reaction should be quenched carefully at a low temperature, for instance, by pouring it over ice. This neutralizes the acidic environment and minimizes further ring-opening.
-
-
Q3: I'm having trouble with the dehydrohalogenation step. What are the optimal conditions?
A3: The double dehydrohalogenation of the intermediate 1-cyclopropyl-1,1-dichloroethane requires a strong base. A common and effective system is potassium tert-butoxide in dimethyl sulfoxide (DMSO). Ensure that the reaction is carried out under anhydrous conditions to prevent quenching of the strong base.
-
Q4: My final product is impure. How can I effectively purify ethynylcyclopropane from the reaction mixture?
Route 2: One-Pot Synthesis from 5-Chloro-1-pentyne
This method involves the reaction of 5-chloro-1-pentyne with a strong organolithium base, such as n-butyllithium, to induce metallation and subsequent intramolecular cyclization.
FAQs:
-
Q1: My yield is low in the one-pot synthesis. What are the most critical factors for success?
A1: Several factors can contribute to low yields in this reaction. Here are some key areas to troubleshoot:
-
Reagent Quality: The use of high-purity 5-chloro-1-pentyne and accurately titrated n-butyllithium is essential. The presence of moisture will consume the organolithium reagent, reducing the effective amount available for the reaction.
-
Temperature Control: The initial addition of n-butyllithium should be performed at a low temperature (e.g., 0°C) to control the exothermic reaction. Subsequently, the reaction is typically heated to reflux to drive the cyclization.
-
Quenching: The quench with saturated aqueous ammonium chloride is highly exothermic. It is crucial to perform this step at a low temperature (0 to -10°C) to prevent loss of the volatile product.[1]
-
Solvent Choice: Using cyclohexane as a solvent instead of hexanes can facilitate purification, as the boiling point of cyclohexane (81°C) is further from that of ethynylcyclopropane (51-53°C) compared to hexanes (around 69°C).[1]
-
-
Q2: What are the likely side products in the one-pot synthesis?
A2: Besides unreacted starting material, potential side products can arise from intermolecular reactions or incomplete cyclization. The use of two equivalents of n-butyllithium is crucial; the first equivalent deprotonates the terminal alkyne, and the second deprotonates the carbon adjacent to the chlorine, facilitating the cyclization. Insufficient base may lead to a mixture of products.
-
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Gas-Liquid Chromatography (GLC). Taking small aliquots from the reaction mixture (after quenching) will allow you to track the disappearance of the starting material and the appearance of the product.
-
Q4: My purified ethynylcyclopropane is still contaminated with solvent. How can I improve the purification?
A4: A second fractional distillation is often necessary to obtain high-purity ethynylcyclopropane.[1] Use a fractionating column with a high number of theoretical plates and maintain a slow and steady distillation rate. Cooling the receiving flask in an ice bath is also recommended to minimize loss of the volatile product.
Quantitative Data Summary
The following tables summarize key quantitative data for the two primary synthetic routes to ethynylcyclopropane.
Table 1: Comparison of Synthetic Routes for Ethynylcyclopropane
| Parameter | Route 1: From Cyclopropyl Methyl Ketone | Route 2: From 5-Chloro-1-pentyne |
| Typical Yield | 20-25% (can be lower due to side reactions) | 58% (corrected for purity)[1] |
| Key Reagents | Cyclopropyl methyl ketone, PCl5, Strong Base (e.g., KOtBu) | 5-Chloro-1-pentyne, n-Butyllithium |
| Major Side Product | 2,5-dichloro-2-pentene | Unreacted starting material, potential oligomers |
| Primary Advantage | Utilizes a readily available starting material. | Higher reported yields in a one-pot procedure.[1] |
| Primary Disadvantage | Prone to significant ring-opening side reaction. | Requires handling of pyrophoric n-butyllithium. |
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Ethynylcyclopropane | C5H6 | 66.10 | 51-53 |
| Cyclopropyl Methyl Ketone | C5H8O | 84.12 | 112 |
| 5-Chloro-1-pentyne | C5H7Cl | 102.56 | 116-118 |
| 2,5-dichloro-2-pentene | C5H8Cl2 | 139.02 | Not readily available |
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethynylcyclopropane from 5-Chloro-1-pentyne
This protocol is adapted from Organic Syntheses.[1]
Materials:
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5-Chloro-1-pentyne (1.0 mol, 102.56 g)
-
n-Butyllithium in cyclohexane (2.0 M solution, 2.1 mol, 1.05 L)
-
Cyclohexane, anhydrous (250 mL)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Equip a 3-L, three-necked, round-bottomed flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.
-
Initial Charge: Charge the flask with 5-chloro-1-pentyne and cyclohexane and cool the mixture to 0°C in an ice bath.
-
Addition of n-Butyllithium: Add the n-butyllithium solution dropwise via the addition funnel over 1.5 hours, maintaining the internal temperature below 20°C. A thick precipitate will form.
-
Reflux: After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 3 hours. Butane gas will evolve during this time.
-
Quenching: Cool the reaction mixture to 0 to -10°C. Carefully and slowly add the saturated aqueous ammonium chloride solution dropwise to quench the reaction. The temperature should be kept below 20°C during this highly exothermic step.
-
Workup: Separate the lower aqueous layer.
-
Purification: Fractionally distill the organic layer. Collect the fraction boiling between 35-78°C. This fraction will contain ethynylcyclopropane, cyclohexane, and some residual butane. A second fractional distillation of this collected fraction will yield pure ethynylcyclopropane (boiling point 51-55°C).
Visualizations
Logical Workflow for Troubleshooting Low Yield in Ethynylcyclopropane Synthesis
Caption: Troubleshooting workflow for low yield in ethynylcyclopropane synthesis.
Signaling Pathway of the Main Side Reaction in Route 1
Caption: Competing reaction pathways in the synthesis from cyclopropyl methyl ketone.
References
Technical Support Center: Purification of 2-(1-Ethynylcyclopropyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(1-ethynylcyclopropyl)ethanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
A1: The two primary recommended purification techniques for this compound are vacuum distillation and flash column chromatography . The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the expected physical properties of this compound?
Q3: What are the most common impurities I might encounter?
A3: Common impurities often originate from the synthetic route. Assuming a typical synthesis involving the Grignard reaction of an ethynylcyclopropyl magnesium halide with ethylene oxide, you might encounter:
-
Unreacted starting materials: Ethynylcyclopropane and any reagents used to form the Grignard reagent.
-
Grignard reaction byproducts: Dimerized Grignard reagent, and products from reaction with atmospheric moisture or carbon dioxide.
-
Solvent and reagents: Residual ethereal solvents (like THF or diethyl ether) and quenching agents.
-
Rearrangement products: Under certain conditions, epoxides can undergo rearrangement in the presence of Lewis acids (like MgBr₂), potentially leading to isomeric aldehyde or ketone impurities.[1][2]
Q4: Is this compound stable to heat?
A4: Propargyl alcohols can be sensitive to heat and may be prone to decomposition or polymerization at elevated temperatures.[3] Therefore, it is highly recommended to use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[4][5][6]
Q5: What is a suitable solvent for dissolving crude this compound before chromatographic purification?
A5: For normal-phase flash chromatography, the crude product should be dissolved in a minimal amount of a relatively non-polar solvent in which it is soluble, such as dichloromethane or a mixture of hexane and ethyl acetate. The goal is to load the compound onto the column in a concentrated band.
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | - No stir bar or boiling chips.- Vacuum applied too rapidly to a heated flask. | - Always use a magnetic stir bar for vacuum distillation.- Apply vacuum before heating the distillation flask. |
| Product not distilling over | - Vacuum is not low enough.- Heating temperature is too low.- System has a leak. | - Check the vacuum pump and all connections for leaks.- Gradually increase the heating mantle temperature.- Ensure all joints are properly sealed and greased. |
| Product decomposition in the pot | - Excessive heating temperature.- Presence of acidic or basic impurities. | - Use a lower vacuum to distill at a lower temperature.- Neutralize the crude product with a mild aqueous wash (e.g., saturated sodium bicarbonate solution) before distillation, and ensure it is thoroughly dried. |
| Low recovery of purified product | - Product is co-distilling with a lower-boiling impurity.- Hold-up in the distillation apparatus. | - Use a fractionating column for better separation.- Insulate the distillation column to minimize heat loss. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product from impurities | - Inappropriate solvent system.- Column overloading. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.3 for the product.- Reduce the amount of crude material loaded onto the column. A typical ratio is 1:30 to 1:100 of product to silica gel by weight. |
| Product elutes too quickly (high Rf) | - Solvent system is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate, methanol) in the eluent. |
| Product does not elute from the column | - Solvent system is not polar enough. | - Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane can be effective.[7] |
| Tailing of the product spot on TLC/broad peaks in fractions | - Compound is interacting too strongly with the silica gel (e.g., acidic or basic nature).- Column was not packed properly. | - Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds).- Ensure the column is packed uniformly without any cracks or channels. |
| Insoluble material at the top of the column | - Crude product is not fully soluble in the loading solvent or initial eluent. | - Dissolve the crude product in a slightly more polar solvent for loading, or pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative example based on general procedures for the synthesis of similar secondary alcohols via Grignard reaction with an epoxide.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous diethyl ether or THF. A solution of 1-bromo-1-ethynylcyclopropane in the same anhydrous solvent is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The mixture is then stirred at room temperature or gentle reflux until the magnesium is consumed.
-
Reaction with Ethylene Oxide: The Grignard reagent is cooled in an ice bath. A solution of ethylene oxide in the same anhydrous solvent is added dropwise, maintaining the reaction temperature below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours or overnight.
-
Quenching: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a magnetic stirrer, a short path distillation head, a condenser, and a receiving flask. Ensure all glassware is free of cracks and all joints are properly greased and sealed.
-
Procedure: The crude this compound is placed in the distillation flask with a magnetic stir bar. The system is connected to a vacuum pump with a cold trap in between. The pressure is gradually reduced. Once a stable vacuum is achieved, the distillation flask is gently heated in an oil bath. The temperature and pressure are monitored, and the fraction corresponding to the purified product is collected. For propargyl alcohols, distillation under reduced pressure is crucial to prevent decomposition.[3]
Purification by Flash Column Chromatography
-
Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: The column is eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane.[7][8] The fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Typical Purity | Scale |
| Vacuum Distillation | - Effective for removing non-volatile impurities.- Good for large-scale purification.- Lower risk of thermal decomposition compared to atmospheric distillation.[4][5][6] | - May not separate compounds with close boiling points.- Requires specialized equipment. | >98% | Milligrams to Kilograms |
| Flash Column Chromatography | - High resolution for separating closely related compounds.- Versatile for a wide range of polarities.- Can be performed at room temperature. | - Can be time-consuming and solvent-intensive.- May have lower recovery for very polar compounds.- More suitable for smaller scales. | >99% | Milligrams to Grams |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low yield or purity issues.
References
- 1. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 2. scribd.com [scribd.com]
- 3. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 4. buschvacuum.com [buschvacuum.com]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 7. Chromatography [chem.rochester.edu]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Cyclopropyl Ring Stability: A Technical Support Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl ring, a three-membered carbocycle, is a valuable structural motif in organic chemistry and drug discovery due to its unique conformational and electronic properties. However, its inherent ring strain (approximately 27.5 kcal/mol) can lead to unexpected reactivity under various experimental conditions.[1][2] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the stability of the cyclopropyl ring in your research.
Frequently Asked Questions (FAQs)
Q1: My cyclopropyl-containing compound is decomposing under acidic conditions. What is happening and how can I prevent it?
A: Acid-catalyzed decomposition often involves the formation of a cyclopropylcarbinyl cation, which is exceptionally stable due to the delocalization of the positive charge into the bent C-C bonds of the ring, a phenomenon sometimes referred to as "dancing resonance".[3][4] This stability, however, does not always prevent ring-opening. The outcome is highly dependent on the substitution pattern and the specific reaction conditions. In some cases, this cation can be trapped by a nucleophile before rearrangement, while in others, it leads to ring-opened products.
Troubleshooting:
-
Choice of Acid: Use milder Brønsted acids (e.g., pyridinium p-toluenesulfonate) or Lewis acids that are less prone to promoting carbocation rearrangements.[5][6]
-
Solvent: The polarity of the solvent can influence the stability of charged intermediates. Experiment with less polar solvents to disfavor the formation or rearrangement of the carbocation.
-
Temperature: Running the reaction at a lower temperature can often minimize side reactions, including ring opening.
-
Protecting Groups: If the acidic conditions are required for another part of the molecule, consider if a protecting group strategy can shield the cyclopropyl moiety or adjacent functional groups that might initiate decomposition.
Q2: I am observing ring opening of my cyclopropyl compound under basic conditions. I thought cyclopropanes were stable to bases?
A: While generally more stable to bases than acids, cyclopropyl rings can be susceptible to ring-opening under certain basic conditions, especially if the ring is activated by electron-withdrawing groups (e.g., esters, nitriles). In such "donor-acceptor" cyclopropanes, a base can initiate a Michael-type addition followed by ring opening.[4] Strong bases like organolithium reagents or Grignard reagents can also react, particularly if there is a nearby functional group that can coordinate to the metal.
Troubleshooting:
-
Base Strength: Use the mildest base necessary to achieve the desired transformation. Consider alternatives like inorganic carbonates (e.g., Cs₂CO₃, K₂CO₃) over organometallics if applicable.[7][8]
-
Temperature: As with acidic conditions, lowering the reaction temperature can significantly reduce the rate of undesired ring-opening reactions.
-
Substrate Design: If possible, avoid placing strong electron-withdrawing groups directly on the cyclopropyl ring if subsequent steps require strong basic conditions.
Q3: My oxidation reaction is leading to cleavage of the cyclopropyl ring. How can I achieve the desired oxidation without this side reaction?
A: Oxidative cleavage of cyclopropyl rings often proceeds through radical mechanisms.[9][10] Reagents known to generate radicals, or reactions that proceed via single-electron transfer (SET), can initiate the formation of a cyclopropylcarbinyl radical, which can undergo rapid ring opening.[11][12][13] In a biological context, cytochrome P450 enzymes can also mediate the oxidative opening of cyclopropyl rings, a consideration in drug metabolism studies.[14]
Troubleshooting:
-
Choice of Oxidant: Avoid strong one-electron oxidants if possible. Consider reagents that favor two-electron oxidation pathways.
-
Radical Inhibitors: The addition of a radical scavenger (e.g., BHT, TEMPO) can sometimes suppress undesired radical-mediated ring opening, provided it doesn't interfere with the primary reaction.
-
Directed Oxidation: If you are trying to oxidize a different part of the molecule, consider using a directing group to localize the oxidation away from the cyclopropyl ring.
Q4: I am attempting a reduction and observing ring-opened byproducts. What conditions are known to cause reductive cleavage of a cyclopropyl ring?
A: Reductive cleavage of cyclopropanes can occur under conditions that involve radical intermediates or dissolving metals. For example, treatment with sodium in the presence of an electrophile can lead to reductive cleavage.[15] Hydrogenation with H₂ over a metal catalyst can also open the ring, particularly at elevated temperatures and pressures, as this relieves ring strain.[16]
Troubleshooting:
-
Choice of Reducing Agent: Opt for hydride-based reducing agents (e.g., NaBH₄, LiAlH₄) which are less likely to induce radical pathways or require harsh conditions.
-
Catalytic Hydrogenation Conditions: If hydrogenation is necessary, use a less active catalyst (e.g., Pd/C under milder conditions vs. PtO₂) and lower hydrogen pressure and temperature to minimize ring opening.
Q5: Are cyclopropyl rings stable to heat and light?
A: The thermal and photochemical stability of cyclopropanes is substrate-dependent. Unsubstituted cyclopropane thermally isomerizes to propene, but this requires high temperatures (activation energy is ~65 kcal/mol).[4][5][17][18] The presence of substituents can lower this barrier. For instance, vinylcyclopropanes can undergo rearrangement to cyclopentenes at lower temperatures.[19]
Photochemically, cyclopropanes can be induced to open, often via radical intermediates.[11][20] The presence of photosensitizers or appropriate chromophores on the molecule can facilitate these reactions under UV irradiation.
Troubleshooting:
-
Thermal Stability: For thermally sensitive compounds, keep reaction and purification temperatures as low as possible. Use high-vacuum distillation or chromatography at room temperature if feasible.
-
Photochemical Stability: Protect light-sensitive compounds from UV and sometimes visible light by using amber glassware or running reactions in the dark.
Quantitative Data on Cyclopropyl Ring Stability
The stability of the cyclopropyl ring can be quantified in several ways. Below are tables summarizing key data for different reaction conditions.
Table 1: Thermal Isomerization of Substituted Cyclopropanes
| Compound | Isomerization Product(s) | Activation Energy (Ea) (kcal/mol) | log(A) (s⁻¹) | Temperature Range (°C) |
| Cyclopropane | Propene | ~65.7 | 15.6 | 400-1400 |
| Methylcyclopropane | 1-Butene, 2-Butenes, Isobutene | ~64.4 | 15.4 | 440-490 |
Data compiled from references[4][5][17][18].
Table 2: Rate Constants for Cyclopropylcarbinyl Radical Ring Opening at 25°C
| Radical Precursor | Substituent on Radical Carbon | Rate Constant (k) (s⁻¹) |
| (Cyclopropylmethyl) PTOC ester | H, H | ~1.3 x 10⁸ |
| (1-Methylcyclopropylmethyl) PTOC ester | H, Me | ~1.2 x 10⁸ |
| (1-Methylcyclopropylmethyl) PTOC ester | Me, Me | ~5.0 x 10⁷ |
| (trans-2-Phenylcyclopropyl)methyl radical | H, Ph | ~1.6 x 10⁸ |
| (trans-2-(p-CF₃-phenyl)cyclopropyl)methyl radical | H, p-CF₃-Ph | 4.1 x 10¹¹ |
| (trans-2-(p-CH₃-phenyl)cyclopropyl)methyl radical | H, p-CH₃-Ph | 1.0 x 10¹¹ |
Data compiled from references[3][11][12][13]. PTOC refers to N-hydroxy-2-thiopyridone esters.
Key Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation
This protocol describes a classic method for the formation of a cyclopropane ring from an alkene.
Materials:
-
Alkene (1.0 eq)
-
Diethylzinc (Et₂Zn) (2.0 eq)
-
Diiodomethane (CH₂I₂) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add the alkene and anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diethylzinc to the solution, followed by the dropwise addition of diiodomethane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This is a general procedure and may require optimization for specific substrates.[14][19][20]
Protocol 2: Manganese(III)-Mediated Oxidative Ring Opening
This protocol is an example of an oxidative ring-opening and cyclization of a methylenecyclopropane with a 1,3-dicarbonyl compound.[10]
Materials:
-
Methylenecyclopropane (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.2 eq)
-
Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O) (2.5 eq)
-
Anhydrous benzene or acetic acid
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask, add the methylenecyclopropane, the 1,3-dicarbonyl compound, and the solvent.
-
Add Mn(OAc)₃·2H₂O to the mixture.
-
Heat the reaction mixture to reflux (typically 80°C for benzene) and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove manganese salts and wash the solid with the reaction solvent.
-
Wash the filtrate with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
This reaction can yield different products depending on the substrate and conditions.[10][21][22][23][24]
Protocol 3: Tandem Heck–Ring-Opening of a Cyclopropyldiol Derivative
This protocol describes a palladium-catalyzed reaction that couples an aryl halide with a cyclopropyldiol, followed by ring opening.[25][26][27][28][29]
Materials:
-
Cyclopropyldiol derivative (1.0 eq)
-
Aryl halide (e.g., iodobenzene) (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Base (e.g., triethylamine) (2.0 eq)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
Procedure:
-
In a Schlenk tube, combine the cyclopropyldiol, aryl halide, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and the base via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Cyclopropane Reactivity
The following diagrams illustrate key concepts related to cyclopropyl ring stability.
Caption: General stability of the cyclopropyl ring.
Caption: Factors influencing cyclopropyl ring stability.
Caption: Common pathways for cyclopropane ring opening.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. BJOC - Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols [beilstein-journals.org]
- 7. Solved The activation energy for the isomerization of | Chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Picosecond radical kinetics. Rate constants for ring openings of ...: Ingenta Connect [ingentaconnect.com]
- 10. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Manganese-Catalyzed Ring-Opening Coupling Reactions of Cyclopropanols with Enones [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanistic Insights on the Selectivity of the Tandem Heck-Ring-Opening of Cyclopropyldiol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. chemrxiv.org [chemrxiv.org]
Technical Support Center: Regioselective Functionalization of 2-(1-ethynylcyclopropyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the regioselective functionalization of 2-(1-ethynylcyclopropyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of the alkyne in this compound?
A1: The primary challenges stem from two key structural features: the terminal alkyne and the adjacent cyclopropyl ring.
-
Regioselectivity: For addition reactions across the alkyne, controlling whether the addition is Markovnikov (attack at the internal carbon) or anti-Markovnikov (attack at the terminal carbon) is a significant hurdle.
-
Chemoselectivity: The presence of the hydroxyl group can influence the reaction, acting as a directing group or a competing reactive site.
-
Cyclopropane Ring Stability: The strained cyclopropane ring is susceptible to ring-opening side reactions, particularly under acidic, basic, or transition metal-catalyzed conditions.[1][2][3][4] The inherent strain in the cyclopropane ring makes it reactive towards ring-opening.[3][4]
Q2: How does the hydroxyl group in this compound influence regioselectivity?
A2: The hydroxyl group can play a crucial role in directing the regiochemical outcome of certain reactions, particularly in metal-catalyzed processes like hydrosilylation. It can coordinate to the metal catalyst, directing the addition to a specific carbon of the alkyne. This is a common strategy to control regioselectivity in the functionalization of propargylic and homopropargylic alcohols.
Q3: What are the expected products for the hydration of the alkyne moiety?
A3: The hydration of the terminal alkyne can lead to two different regioisomers, depending on the reaction conditions.
-
Markovnikov Hydration: Typically catalyzed by mercury salts in acidic media, this will result in the formation of a methyl ketone. The initial enol intermediate, formed by the addition of the hydroxyl group to the more substituted carbon, tautomerizes to the more stable ketone.[5][6][7][8]
-
Anti-Markovnikov Hydration: This is achieved through a hydroboration-oxidation sequence. The boron reagent adds to the terminal carbon, and subsequent oxidation replaces the boron with a hydroxyl group, leading to an enol that tautomerizes to an aldehyde.[6][9]
Q4: Is the cyclopropane ring stable under typical functionalization conditions?
A4: The stability of the cyclopropane ring is a major concern. Due to significant ring strain, it can undergo ring-opening reactions.[3][4]
-
Acidic Conditions: Strong acids can protonate the cyclopropane ring, leading to a carbocation intermediate that can be trapped by nucleophiles, resulting in ring-opened products.
-
Basic Conditions: While generally more stable to bases, strong bases can deprotonate the C-H bonds of the cyclopropane, which have increased s-character and are therefore more acidic than typical alkanes.[1] This can lead to rearrangements or other side reactions.
-
Transition Metal Catalysis: Many transition metals can insert into the C-C bonds of the cyclopropane ring, leading to metallacyclobutane intermediates and subsequent ring-opened products. The choice of metal, ligands, and reaction conditions is critical to avoid this.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Hydration Reactions
| Symptom | Possible Cause | Suggested Solution |
| Mixture of ketone and aldehyde products. | Incomplete reaction or non-ideal conditions for either Markovnikov or anti-Markovnikov pathways. | For Markovnikov (Ketone): Ensure the use of a mercury(II) salt (e.g., HgSO₄) with aqueous acid (e.g., H₂SO₄). Monitor reaction time and temperature to drive the reaction to completion. For Anti-Markovnikov (Aldehyde): Use a bulky borane reagent (e.g., 9-BBN or disiamylborane) for the hydroboration step to enhance selectivity for the terminal carbon. Follow with a standard oxidation workup (e.g., H₂O₂, NaOH). |
| Low yield of desired product with unreacted starting material. | Insufficient catalyst activity or deactivation. | For Markovnikov: Ensure the freshness of the mercury catalyst. For Anti-Markovnikov: Use freshly prepared or titrated borane solution. Ensure anhydrous conditions for the hydroboration step. |
Issue 2: Cyclopropane Ring-Opening Side Products
| Symptom | Possible Cause | Suggested Solution |
| Formation of acyclic byproducts. | The reaction conditions are too harsh, leading to the cleavage of the cyclopropane ring. | Acid-catalyzed reactions: Use milder acids or buffer the reaction mixture. Consider using Lewis acids that are less prone to promoting ring-opening.[10][11][12] Metal-catalyzed reactions: Screen different transition metals and ligands. Sometimes, a change from a more oxophilic to a less oxophilic metal can prevent coordination and subsequent ring-opening. Lowering the reaction temperature can also be beneficial. Base-mediated reactions: Use non-nucleophilic bases and lower temperatures. |
| Complex mixture of products. | Multiple reaction pathways are competing, including both alkyne functionalization and ring-opening. | Simplify the reaction system. If possible, protect the hydroxyl group to prevent it from participating in unwanted side reactions. Optimize the reaction conditions (solvent, temperature, catalyst, ligands) to favor the desired transformation. |
Issue 3: Low Yield in Sonogashira Coupling or Click Chemistry
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of the starting alkyne. | Catalyst deactivation or insufficient loading. Impurities in reagents or solvents. | Sonogashira: Use a combination of a palladium catalyst and a copper(I) co-catalyst under an inert atmosphere.[13][14][15] Ensure the amine base is fresh and dry. Degas solvents to remove oxygen. Click Chemistry (CuAAC): Use a copper(I) source, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[16][17][18][19] The use of a ligand such as TBTA can stabilize the Cu(I) oxidation state. |
| Formation of homocoupled alkyne (Glaser coupling). | Presence of oxygen, which promotes the oxidative homocoupling of the terminal alkyne. | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
Experimental Protocols
Protocol 1: Regioselective Hydrosilylation (β-(E)-isomer)
This protocol is adapted from procedures for the hydrosilylation of homopropargylic alcohols. The hydroxyl group is expected to direct the silyl group to the β-position.
-
Reaction Setup: To an oven-dried flask under an argon atmosphere, add this compound (1.0 eq), a platinum catalyst (e.g., PtCl₂, 1-2 mol%), and a ligand (e.g., XPhos, 1-2 mol%).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., toluene or THF). To this solution, add the desired silane (e.g., triethylsilane, 1.1-1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Outcome: The major product should be the β-(E)-vinylsilane, with the silyl group at the internal carbon of the former alkyne.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for a "click" reaction to form a 1,4-disubstituted triazole.[16][17][18][19]
-
Reaction Setup: In a flask, dissolve this compound (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a suitable solvent mixture (e.g., t-butanol/water or THF/water).
-
Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in water and a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water. Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours and can be monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product can be purified by column chromatography.
Expected Outcome: The exclusive formation of the 1,4-disubstituted triazole.
Data Presentation
Table 1: Hypothetical Regioselectivity in Hydration of this compound
| Reaction | Conditions | Major Product | Typical Regiomeric Ratio (Ketone:Aldehyde) |
| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone | >95:5 |
| Anti-Markovnikov Hydration | 1. 9-BBN, THF 2. H₂O₂, NaOH | Aldehyde | <5:95 |
Table 2: Common Conditions for Terminal Alkyne Functionalization
| Reaction | Catalyst/Reagents | Typical Yield | Key Considerations |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | 70-95% | Requires inert atmosphere; sensitive to oxygen.[13][14][15] |
| CuAAC "Click" Chemistry | CuSO₄, Sodium Ascorbate | >90% | Tolerant to water and air; highly regioselective.[16][17][18][19] |
| Hydrosilylation | PtCl₂/XPhos | 80-95% | Hydroxyl group directs regioselectivity. |
Visualizations
Caption: Experimental workflow for the functionalization of this compound.
References
- 1. quora.com [quora.com]
- 2. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Cyclopropane - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quizgecko.com [quizgecko.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click Chemistry [organic-chemistry.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. jenabioscience.com [jenabioscience.com]
Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Terminal Alkynes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of sterically hindered terminal alkynes in common cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low or No Yield in Sonogashira Coupling of a Sterically Hindered Terminal Alkyne
Symptoms: You are attempting a Sonogashira coupling between a sterically bulky terminal alkyne (e.g., containing a t-butyl or triisopropylsilyl group) and an aryl/vinyl halide, but you observe low to no formation of the desired product. Starting materials may be recovered, or decomposition may be observed.
Possible Causes and Solutions:
-
Inadequate Catalyst System: Standard Sonogashira catalysts may not be effective for hindered substrates.
-
Solution 1: Employ Bulky, Electron-Rich Ligands. The use of sterically demanding and electron-rich phosphine ligands can significantly enhance the catalytic activity of the palladium center.[1] These ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step with the sterically hindered aryl halide.
-
Solution 2: Consider a Copper-Free Protocol. Copper(I) co-catalysts can sometimes lead to alkyne homocoupling (Glaser coupling), especially with hindered alkynes. A copper-free Sonogashira reaction can mitigate this side reaction. This often requires a stronger base and a more specialized palladium/ligand system.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for hindered couplings.
-
Solution 1: Increase Reaction Temperature. Higher temperatures can help overcome the activation energy barrier for the oxidative addition of hindered substrates. Reactions can be heated up to 100 °C or higher, sometimes in a sealed tube.
-
Solution 2: Choose an Appropriate Solvent. While THF is common, it can sometimes promote the formation of palladium black. Consider switching to a solvent like DMF, dioxane, or even running the reaction neat in an amine base like triethylamine.
-
Solution 3: Optimize the Base. The choice of base is crucial. For copper-free systems, a strong base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is often necessary to deprotonate the hindered alkyne. For traditional Sonogashira, an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is used, and ensuring its purity is important.
-
Experimental Protocol: Copper-Free Sonogashira Coupling of a Hindered Alkyne
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sterically hindered terminal alkyne (1.0 equiv)
-
Aryl/vinyl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent.
-
Add the aryl/vinyl halide and the sterically hindered terminal alkyne.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow for Sonogashira Coupling
Caption: A decision-making workflow for troubleshooting low-yield Sonogashira reactions.
Issue 2: Poor Conversion in Suzuki-Miyaura Coupling with a Hindered Alkynylboronic Ester
Symptoms: You are performing a Suzuki-Miyaura coupling between a sterically hindered alkynylboronic acid or ester and an aryl halide, but the reaction stalls, leading to low conversion and recovery of starting materials.
Possible Causes and Solutions:
-
Inefficient Transmetalation: Steric hindrance can significantly slow down the transmetalation step in the catalytic cycle.
-
Solution 1: Select a Highly Active Catalyst System. Employing palladium precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or AntPhos) can accelerate the catalytic cycle.[2][3][4] These ligands promote the formation of the active monoligated palladium species.
-
Solution 2: Choose the Right Boron Reagent. While boronic acids are common, for very hindered systems, using a more reactive boronic ester (e.g., a pinacol or neopentylglycol ester) can sometimes be beneficial. Conversely, in some cases, potassium trifluoroborate salts might offer improved stability and reactivity.
-
-
Unfavorable Reaction Conditions: The base and solvent system play a critical role in activating the boronic acid/ester for transmetalation.
-
Solution 1: Optimize the Base. A variety of bases can be used in Suzuki couplings, and the optimal choice is substrate-dependent.[2] For hindered systems, stronger bases like cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium tert-butoxide (KOtBu) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Solution 2: Solvent Selection. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of a co-solvent like water can sometimes be beneficial, but for very sensitive substrates, anhydrous conditions may be necessary.
-
Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Alkynylboronate
This is a general procedure and may need to be adapted for your specific substrates.
Materials:
-
Sterically hindered alkynylboronic ester (1.0 equiv)
-
Aryl halide (1.0-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., AntPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the aryl halide and the alkynylboronic ester.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-140 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a plug of silica gel, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Suzuki Coupling Catalytic Cycle
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
preventing oxidative degradation of 2-(1-ethynylcyclopropyl)ethanol
Welcome to the Technical Support Center for 2-(1-ethynylcyclopropyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidative degradation of this compound. The information provided is based on the general chemical principles of the functional groups present in the molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway for this compound is oxidation. The molecule contains three functional groups susceptible to oxidation: a secondary alcohol, a cyclopropane ring, and a terminal alkyne. The secondary alcohol is particularly prone to oxidation, which can lead to the formation of a ketone. The strained cyclopropane ring and the electron-rich alkyne can also undergo oxidative cleavage under certain conditions.
Q2: What are the likely degradation products of this compound?
A2: Based on the functional groups, the following degradation products are plausible:
-
Oxidation of the secondary alcohol: Formation of 1-(1-ethynylcyclopropyl)ethan-1-one.
-
Oxidative cleavage of the alkyne: Formation of a carboxylic acid (1-cyclopropylethanoic acid) and carbon dioxide.[1][2][3]
-
Oxidative ring-opening of the cyclopropane: This can lead to a variety of linear or rearranged products, depending on the specific oxidant and reaction conditions.[4][5]
Q3: How can I prevent the oxidative degradation of this compound during storage?
A3: To minimize oxidative degradation during storage, we recommend the following:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Low Temperature: Store at low temperatures (-20°C or below) to reduce the rate of chemical reactions.
-
Light Protection: Protect from light, as photo-oxidation can occur. Use amber vials or store in the dark.
-
Solvent Choice: If stored in solution, use deoxygenated solvents. Aprotic solvents are generally preferred over protic solvents.
-
Antioxidants: Consider the addition of antioxidants.
Q4: What types of antioxidants are suitable for protecting this compound?
A4: The choice of antioxidant will depend on the solvent system and downstream applications. General-purpose antioxidants that can be considered include:
-
Phenolic antioxidants: Such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).
-
Ascorbic acid (Vitamin C) and its derivatives: Effective in aqueous or protic solutions.
-
Tocopherols (Vitamin E): Suitable for lipid-soluble or non-polar environments.
It is crucial to perform compatibility and stability studies to ensure the chosen antioxidant does not interfere with the intended use of the compound.
Troubleshooting Guides
Issue 1: Unexpected Impurities Detected in a Recently Prepared Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxygen in Solvent | 1. Sparge the solvent with an inert gas (N₂ or Ar) for 15-30 minutes before dissolving the compound. 2. Use freshly opened bottles of high-purity solvents. | Reduction in the formation of new impurities. |
| Peroxides in Solvent | 1. Test the solvent for the presence of peroxides using peroxide test strips. 2. If peroxides are present, purify the solvent or use a new, peroxide-free bottle. | Elimination of peroxide-initiated degradation. |
| Exposure to Air During Handling | 1. Handle the compound and solutions under a continuous stream of inert gas. 2. Use Schlenk techniques or a glovebox for sensitive applications. | Minimized exposure to atmospheric oxygen. |
| Light-Induced Degradation | 1. Prepare and store the solution in amber glass vials or wrap clear vials in aluminum foil. 2. Avoid exposure to direct sunlight or fluorescent lighting. | Prevention of photolytic degradation pathways. |
Issue 2: Loss of Potency or Purity Over Time During Storage
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Storage Temperature | 1. Ensure the compound is stored at the recommended temperature (≤ -20°C). 2. Avoid repeated freeze-thaw cycles by aliquoting the sample. | Slowed rate of degradation and preserved purity. |
| Non-Inert Headspace in Container | 1. After aliquoting, flush the headspace of the container with an inert gas before sealing. 2. Use vials with septa for easy access with a syringe under an inert atmosphere. | Reduced contact with oxygen in the headspace. |
| Incompatible Container Material | 1. Ensure the storage container is made of a non-reactive material (e.g., borosilicate glass). 2. Avoid plastics that may leach impurities or be permeable to oxygen. | No new impurities from the container. |
| Absence of Antioxidants | 1. If compatible with the application, add a suitable antioxidant (e.g., BHT at 0.01-0.1%) to the solution. 2. Perform a small-scale stability study to confirm compatibility and effectiveness. | Enhanced long-term stability of the compound. |
Quantitative Data Summary
The following tables summarize hypothetical data from forced degradation studies to illustrate the potential impact of different stress conditions on the stability of this compound. Note: This data is for illustrative purposes and not based on experimental results for this specific molecule.
Table 1: Effect of Temperature on Degradation (Stored for 30 days in solution with air)
| Temperature | Purity (%) | Major Degradant 1 (%)(Ketone) | Major Degradant 2 (%)(Ring-Opened) |
| -20°C | 99.5 | 0.2 | < 0.1 |
| 4°C | 98.2 | 1.1 | 0.3 |
| 25°C | 92.5 | 5.3 | 1.5 |
| 40°C | 85.1 | 10.2 | 3.8 |
Table 2: Effect of Atmosphere on Degradation (Stored for 30 days in solution at 25°C)
| Atmosphere | Purity (%) | Major Degradant 1 (%)(Ketone) | Major Degradant 2 (%)(Ring-Opened) |
| Air | 92.5 | 5.3 | 1.5 |
| Nitrogen | 99.1 | 0.5 | 0.2 |
| Argon | 99.3 | 0.4 | 0.1 |
Table 3: Effect of Antioxidants on Degradation (Stored for 30 days in solution with air at 25°C)
| Antioxidant (0.1%) | Purity (%) | Major Degradant 1 (%)(Ketone) | Major Degradant 2 (%)(Ring-Opened) |
| None | 92.5 | 5.3 | 1.5 |
| BHT | 98.7 | 0.8 | 0.3 |
| Ascorbic Acid | 97.9 | 1.5 | 0.4 |
Experimental Protocols
Protocol 1: Forced Oxidative Degradation Study
Objective: To assess the stability of this compound under oxidative stress.
Materials:
-
This compound
-
Hydrogen peroxide (3% and 30%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Control: Mix 1 mL of the stock solution with 1 mL of water.
-
Mild Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Strong Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide.
-
-
Incubation: Store the solutions at room temperature, protected from light, for 24 hours.
-
Analysis:
-
At t=0 and t=24 hours, take an aliquot from each solution.
-
Dilute the aliquot with a 50:50 mixture of acetonitrile and water to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Expected Outcome: The chromatograms will show the formation of degradation products in the stressed samples compared to the control. The extent of degradation will be higher in the sample treated with 30% hydrogen peroxide.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrument: HPLC with a PDA or UV detector.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare solutions of the stressed samples from Protocol 1.
-
Inject the control and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent compound peak.
-
Assess the peak purity of the parent compound in the stressed samples to ensure no co-elution of degradants.
Visualizations
Caption: Inferred oxidative degradation pathways for this compound.
Caption: Troubleshooting workflow for addressing the degradation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
Validation & Comparative
Purity Validation of 2-(1-ethynylcyclopropyl)ethanol: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chiral intermediates like 2-(1-ethynylcyclopropyl)ethanol is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of its purity, complete with detailed experimental protocols and supporting data.
The accurate determination of enantiomeric excess and the identification of process-related impurities are paramount for regulatory compliance and the safety and efficacy of the final drug product. This document outlines a validated chiral HPLC method as the primary analytical technique and presents GC-MS as a viable alternative, detailing the strengths and weaknesses of each approach.
High-Performance Liquid Chromatography (HPLC) for Chiral Purity Analysis
HPLC is a cornerstone technique for the analysis of chiral compounds in the pharmaceutical industry.[1] Its versatility, robustness, and the availability of a wide range of chiral stationary phases (CSPs) make it the method of choice for separating enantiomers. For a small, polar molecule like this compound, a polysaccharide-based CSP is highly effective. These CSPs, typically derivatives of cellulose or amylose, offer excellent chiral recognition capabilities and can be used in various modes, including normal-phase, reversed-phase, and polar organic modes.[2][3]
Experimental Protocol: Chiral HPLC Method Validation
This protocol describes a normal-phase HPLC method for the separation of the enantiomers of this compound and the detection of potential impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)), is recommended.[1][4] A typical column dimension is 250 mm x 4.6 mm with a 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier like ethanol or isopropanol is commonly used for normal-phase chiral separations. A good starting point is an isocratic elution with n-Hexane:Ethanol (90:10, v/v).[5] For basic impurities, the addition of a small amount of a basic modifier like diethylamine (0.1%) may be necessary, while for acidic impurities, an acidic modifier like trifluoroacetic acid (0.1%) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a wavelength where the analyte has sufficient absorbance. Due to the lack of a strong chromophore in this compound, a low wavelength such as 210 nm should be evaluated. If sensitivity is insufficient, derivatization with a UV-absorbing tag or the use of a refractive index detector can be considered, though the latter is less sensitive.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of a reference standard of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a racemic standard and individual enantiomer standards if available.
-
Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution, dissolved in the mobile phase.
-
Spiked Sample Solution: To demonstrate specificity for impurities, prepare a sample solution spiked with known potential impurities.
3. Potential Impurities:
The synthesis of this compound likely involves the reaction of a Grignard reagent (ethynylmagnesium bromide) with 1-(cyclopropyl)ethanone or the ring-opening of cyclopropyloxirane with an ethynyl nucleophile.[6][7] Potential impurities could include:
- Starting materials: Unreacted 1-(cyclopropyl)ethanone or cyclopropyloxirane.
- Byproducts from the Grignard reagent: Diethynylacetylene.
- Isomers: Positional isomers or diastereomers if other chiral centers are present.
- Degradation products: Depending on the stability of the molecule under different conditions.
4. Method Validation Parameters:
The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines and should include the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the separation of the enantiomers from each other and from all known impurities.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations covering the expected range should be analyzed.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like this compound, GC-MS presents a powerful alternative for purity analysis.[8] GC offers high separation efficiency, and when coupled with a mass spectrometer, provides definitive identification of separated components.[9]
Experimental Protocol: Chiral GC-MS Method
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chiral Capillary Column: A cyclodextrin-based chiral column, such as a beta-cyclodextrin or a gamma-cyclodextrin derivative, is suitable for the separation of chiral alcohols.[10]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: A temperature gradient program is often used to ensure good separation of all components. For example, starting at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
MS Conditions: Scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
2. Sample Preparation and Derivatization:
A key consideration for the GC analysis of alcohols is the potential for peak tailing due to the polar hydroxyl group. To improve chromatographic performance and enhance volatility, derivatization is often employed.[7][11] Common derivatization reagents for alcohols include:
- Silylating agents: such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.
- Acylating agents: such as trifluoroacetic anhydride (TFAA) to form trifluoroacetyl esters.
The derivatization reaction is typically carried out by mixing the sample with the reagent in a suitable solvent and heating for a short period. The reaction mixture can then be directly injected into the GC-MS.
Comparison of HPLC and GC-MS for Purity Validation
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.[8] | Best suited for volatile and thermally stable compounds.[9] |
| Sample Preparation | Generally simpler, often involving only dissolution in the mobile phase. | May require derivatization to improve volatility and peak shape.[7][11] |
| Chiral Separation | Excellent enantiomeric separation is achieved using a wide variety of commercially available chiral stationary phases (CSPs).[2][3] | Good enantiomeric separation can be achieved with chiral capillary columns, typically cyclodextrin-based.[10] |
| Detection | Commonly uses UV-Vis detectors, which require the analyte to have a chromophore. For analytes without a strong chromophore, sensitivity can be limited. Other detectors like RID or ELSD are less sensitive. | Mass spectrometry provides high sensitivity and structural information for definitive peak identification. |
| Resolution | High resolution can be achieved, particularly with modern sub-2 µm particle columns (UHPLC). | Very high separation efficiency and resolution are characteristic of capillary GC. |
| Analysis Time | Can range from a few minutes to over 30 minutes depending on the complexity of the separation. | Typically faster for simple mixtures due to the high efficiency of capillary columns. |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Generally in the low ng to µg range, depending on the detector and analyte. | Can achieve very low detection limits (pg to fg range), especially in SIM mode. |
| Robustness | Generally considered a very robust and reproducible technique. | Can be very robust, but derivatization can introduce variability if not well controlled. |
Visualization of Workflows
HPLC Validation Workflow
Caption: Workflow for the development and validation of an HPLC method.
Impurity Analysis Logic
Caption: Logical relationship of potential impurities to the target compound.
Conclusion
Both chiral HPLC and GC-MS are powerful techniques for the purity validation of this compound. The choice between the two will depend on the specific requirements of the analysis, available instrumentation, and the nature of the potential impurities.
For routine quality control in a pharmaceutical setting, a validated chiral HPLC method is often preferred due to its robustness, broad applicability, and simpler sample preparation.[12] The ability to use a wide variety of chiral stationary phases provides great flexibility in method development to achieve the desired separation of enantiomers and impurities.
GC-MS, on the other hand, offers unparalleled sensitivity and definitive identification, making it an excellent tool for impurity profiling and for the analysis of trace-level contaminants. While derivatization may add a step to the workflow, the high efficiency and speed of GC can be advantageous.
Ultimately, a comprehensive purity assessment of this compound may benefit from the complementary nature of both techniques. HPLC can be used for routine enantiomeric purity and impurity quantification, while GC-MS can be employed for the identification of unknown impurities and for methods requiring very high sensitivity.
References
- 1. Chiral HPLC Column Performance Study | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Immobilized Type Chiral HPLC columns - Amerigo Scientific [amerigoscientific.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. amptechfl.com [amptechfl.com]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 10. gcms.cz [gcms.cz]
- 11. m.youtube.com [m.youtube.com]
- 12. heraldopenaccess.us [heraldopenaccess.us]
A Comparative Analysis of the Biological Activity of Cyclopropyl-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyclopropyl group into a molecule is a widely used strategy in medicinal chemistry to enhance pharmacological properties. This guide provides an objective comparison of the biological activity of key cyclopropyl-containing compounds against their non-cyclopropyl counterparts, supported by experimental data. We will delve into specific examples from different therapeutic areas, including antimalarials, anticancer agents, and kinase inhibitors, to illustrate the impact of this unique structural motif.
Fosmidomycin Analogs: Targeting the Non-Mevalonate Pathway
Fosmidomycin is an antibiotic that inhibits the non-mevalonate pathway of isoprenoid biosynthesis, a crucial metabolic route in many pathogens, including the malaria parasite Plasmodium falciparum. The enzyme 1-deoxy-D-xylulose 5-phosphate (DOXP) reductoisomerase (DXR) is the target of this class of drugs.
Data Presentation
| Compound | Target | Assay | IC50 (µM) | Fold Difference (vs. Fosmidomycin) |
| Fosmidomycin | E. coli DOXP Reductoisomerase | Enzyme Inhibition | 0.04 | - |
| trans-Cyclopropyl N-acetyl analog | E. coli DOXP Reductoisomerase | Enzyme Inhibition | 0.05 | 1.25 |
| Fosmidomycin | P. falciparum | In vitro growth inhibition | 0.32 | - |
| trans-Cyclopropyl N-acetyl analog | P. falciparum | In vitro growth inhibition | 0.32 | 1 |
Signaling Pathway
The non-mevalonate pathway is a critical metabolic cascade for the biosynthesis of isoprenoids. Fosmidomycin and its analogs act by inhibiting DOXP reductoisomerase, a key enzyme in this pathway, thereby blocking the production of essential molecules for parasite survival.
Epothilone Analogs: Modulating Microtubule Dynamics
Epothilones are a class of microtubule-stabilizing agents that have shown significant promise as anticancer drugs. Their mechanism of action involves binding to β-tubulin and promoting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] The introduction of a cyclopropyl group in place of the epoxide ring in epothilone B has been explored to modulate its activity and properties.
Data Presentation
| Compound | Assay | IC50 (nM) | Fold Difference (vs. Epothilone B) |
| Epothilone B | Cytotoxicity (KB-31 cell line) | 0.19 | - |
| trans-Cyclopropyl Epothilone B | Cytotoxicity (KB-31 cell line) | 1.84 | 9.7 |
| Epothilone A | Tubulin Polymerization (% of control) | 78 | - |
| cis-Cyclopropyl Epothilone A | Tubulin Polymerization (% of control) | 100 | 1.28 |
| Compound | Microtubule Binding Affinity (Kd, nM) |
| Epothilone A | 34 |
| trans-Cyclopropyl-tmt-Epothilone A | 1.8 |
Signaling Pathway
Epothilones exert their cytotoxic effects by disrupting the normal dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By stabilizing microtubules, they prevent the mitotic spindle from forming correctly, leading to cell cycle arrest and ultimately apoptosis.
Bruton's Tyrosine Kinase (Btk) Inhibitors: Targeting B-Cell Receptor Signaling
Bruton's tyrosine kinase (Btk) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in the survival and proliferation of B-cells.[2] Inhibitors of Btk are effective in treating B-cell malignancies and autoimmune diseases. Fenebrutinib is a clinical-stage Btk inhibitor, and its cyclopropyl amide isosteres have been synthesized to explore structure-activity relationships.
Data Presentation
| Compound | Target | Assay | IC50 (nM) | Fold Difference (vs. Fenebrutinib) |
| Fenebrutinib (non-cyclopropyl) | Btk | Enzyme Inhibition | 2.3 | - |
| Cyclopropyl amide analog | Btk | Enzyme Inhibition | 7.1 | 3.1 |
| (S,S)-2-fluoro cyclopropyl amide analog | Btk | Enzyme Inhibition | 2.3 | 1 |
Signaling Pathway
The B-cell receptor signaling pathway is initiated upon antigen binding to the BCR, leading to a cascade of phosphorylation events that ultimately activate transcription factors promoting B-cell survival and proliferation. Btk is a key kinase in this pathway, and its inhibition blocks these downstream signals.[3][4]
Experimental Protocols
DOXP Reductoisomerase (DXR) Inhibition Assay
The activity of DXR is determined by spectrophotometrically monitoring the oxidation of NADPH at 340 nm. The assay mixture typically contains Tris-HCl buffer (pH 7.8), MgCl2, the enzyme, NADPH, and the substrate 1-deoxy-D-xylulose 5-phosphate (DOXP). The reaction is initiated by the addition of DOXP. For inhibitor studies, the enzyme is pre-incubated with the test compound before the addition of the substrate. The IC50 value is determined by measuring the enzyme activity at various inhibitor concentrations and fitting the data to a dose-response curve.[5]
Microtubule Binding Assay
The binding affinity of compounds to microtubules can be determined using a competition assay with a fluorescently labeled taxoid, such as Flutax-2. The assay measures the change in fluorescence anisotropy upon displacement of the fluorescent probe from the microtubules by the test compound. The binding constant (Kb) is calculated from the concentration of the compound that displaces 50% of the fluorescent probe.
Btk Inhibition Assay
The inhibitory activity of compounds against Btk can be measured using a variety of in vitro kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by Btk. The kinase, substrate, ATP, and the test compound are incubated together. The amount of phosphorylated product is then quantified using a specific antibody labeled with a fluorescent donor and an acceptor molecule that binds to the phosphorylated substrate. Inhibition of Btk results in a decrease in the FRET signal. IC50 values are determined by measuring the kinase activity at different inhibitor concentrations.
Experimental Workflow
References
- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Btk in B cell development and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Rigidity of Cyclopropyl Linkers in Drug Design
In the landscape of drug discovery and development, the linker region of a molecule, which connects two or more pharmacophores or functional groups, plays a pivotal role in determining its overall efficacy, selectivity, and pharmacokinetic properties.[1] Among the various types of linkers, those imparting conformational rigidity are increasingly sought after for their ability to pre-organize a molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to its target. The cyclopropyl group, a three-membered carbocycle, has emerged as a particularly valuable "rigid linker" in medicinal chemistry.[2]
This guide provides an objective comparison of the conformational rigidity of cyclopropyl linkers against other common linker types, supported by experimental data and methodologies, to aid researchers in the rational design of novel therapeutics.
The Unique Structural Properties of Cyclopropyl Linkers
The conformational rigidity of the cyclopropyl ring stems from its distinct structural and electronic features. The three carbon atoms are coplanar, and the C-C bonds are relatively short (approximately 1.51 Å).[3][4] This inherent strain and the enhanced π-character of its C-C bonds significantly restrict free rotation, making it a predictable and rigid structural unit.[3][4] This rigidity can lead to several advantages in drug design:
-
Enhanced Potency: By locking the molecule in a conformation favorable for binding, the entropic cost of binding is reduced, which can lead to a significant increase in potency.[3][4]
-
Improved Selectivity: The well-defined spatial orientation of substituents on a cyclopropyl ring can lead to more specific interactions with the target receptor and reduce off-target effects.[3][4]
-
Increased Metabolic Stability: The C-H bonds in a cyclopropyl ring are shorter and stronger than those in alkanes, making them less susceptible to metabolic degradation.[3][4]
-
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence properties such as pKa and permeability.[3]
Comparative Analysis of Linker Rigidity
Linkers in drug design can be broadly categorized as flexible or relatively rigid. The choice of linker has a profound impact on the molecule's biological activity.
Flexible Linkers: These are the most commonly used linkers and typically consist of alkyl chains or polyethylene glycol (PEG) units.[2] They offer the advantage of allowing the connected pharmacophores to adopt a wide range of spatial orientations, which can be beneficial in the initial stages of PROTAC (Proteolysis Targeting Chimera) design to facilitate the formation of a ternary complex.[2] However, this flexibility comes at the cost of a higher entropic penalty upon binding.
Relatively Rigid Linkers: This category includes linkers with cyclic structures, such as cycloalkanes (including cyclopropyl), aromatic rings, and piperazine/piperidine fragments.[2] These linkers restrict the conformational freedom of the molecule. The cyclopropyl linker is a prominent member of this class, offering a high degree of rigidity in a compact form.
Data Presentation: Impact of Linker Type on Biological Activity
The following tables summarize experimental data from various studies, comparing the performance of molecules with cyclopropyl linkers to those with other linker types.
Table 1: Comparison of Linker Scaffolds in Bruton's Tyrosine Kinase (BTK) Inhibitors
| Linker Type | Compound Example | BTK Inhibition IC50 (nM) | Key Observation | Reference |
| Cyclopropyl | 8 | 7.1 | The cyclopropyl amide was the most potent in the initial series. | [5] |
| Short Alkyl (e.g., ethyl) | 9 | Less potent than 8 | Larger alkyl groups reduced potency compared to cyclopropyl. | [5] |
| Cyclobutyl | 13 | Less potent than 8 | The slightly larger cyclobutyl ring was less optimal for potency. | [5] |
| cis-2-fluoro cyclopropyl | 19 (S,S) | 2.3 | Fluorination of the cyclopropyl ring further improved potency. | [5] |
Table 2: Influence of a trans-Cyclopropylmethyl Linker on Dopamine D3 Receptor (D3R) Antagonists
| Compound | Linker Description | D3R Ki (nM) | D3R vs D2R Selectivity | Key Observation | Reference |
| 18a | Contains trans-cyclopropylmethyl linker | 0.89 | >200-fold | The incorporation of the cyclopropyl-containing linker resulted in high affinity and selectivity for the D3R. | [6] |
| 25a | Positional isomer of 18a | 9.79 (11-fold decrease vs 18a) | 49-fold | The specific placement of the rigid cyclopropyl linker is critical for optimal binding and selectivity. | [6] |
Experimental Protocols
The quantitative data presented above is typically generated through standardized biochemical and cellular assays.
Enzyme Inhibition Assay (IC50 Determination)
This is a common method to determine the potency of a compound by measuring the concentration required to inhibit 50% of the target enzyme's activity.
General Protocol:
-
Reagents and Materials: Purified target enzyme, substrate (often fluorogenic or chromogenic), test compounds (dissolved in DMSO), assay buffer.
-
Assay Procedure:
-
A series of dilutions of the test compound is prepared.
-
The enzyme is pre-incubated with the different concentrations of the test compound in an appropriate assay buffer in a microplate.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time by measuring the change in fluorescence or absorbance.
-
-
Data Analysis:
-
The rate of reaction is calculated for each compound concentration.
-
The percentage of inhibition is determined relative to a control reaction without the inhibitor.
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Computational Conformational Analysis
Computational methods are frequently used to predict and rationalize the conformational preferences of different linkers.
General Workflow:
-
Structure Preparation: 3D structures of the molecules with different linkers are built using molecular modeling software.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformations. This can involve techniques like molecular dynamics simulations or Monte Carlo methods.
-
Energy Calculations: The relative energies of different conformers are calculated using force fields (e.g., MMFF, AMBER) or quantum mechanics methods.
-
Analysis: The analysis focuses on parameters like dihedral angle distributions, energy barriers to rotation, and the overall shape of the molecule to quantify the rigidity of the linker.
Mandatory Visualization
Conclusion
The choice of a linker is a critical decision in drug design that significantly influences the conformational properties and, consequently, the biological activity of a molecule. While flexible linkers offer adaptability, rigid linkers like the cyclopropyl group provide a powerful strategy to enhance potency and selectivity by pre-organizing the molecule for optimal target interaction. Experimental evidence consistently demonstrates that the strategic incorporation of cyclopropyl linkers can lead to superior drug candidates.[5][6] The data and methodologies presented in this guide underscore the importance of considering conformational rigidity and highlight the cyclopropyl moiety as a valuable tool for medicinal chemists.
References
- 1. Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of 2-(1-ethynylcyclopropyl)ethanol Derivatives: X-ray Crystallography and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For complex molecules such as 2-(1-ethynylcyclopropyl)ethanol derivatives, which feature a unique combination of a strained cyclopropyl ring, a reactive ethynyl group, and a chiral center, a multi-faceted analytical approach is often necessary. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques, offering insights into their respective strengths and limitations in the context of characterizing these promising compounds.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is invaluable for understanding structure-activity relationships (SAR).
Strengths:
-
Provides an unambiguous, high-resolution 3D structure.
-
Determines absolute stereochemistry.
-
Reveals detailed information about intermolecular interactions in the solid state.
Limitations:
-
Requires a suitable single crystal, which can be challenging to grow.
-
The determined structure represents the solid-state conformation, which may differ from the solution-state or biologically active conformation.
-
Cannot directly detect hydrogen atoms accurately.[1]
While no specific crystallographic data for this compound derivatives are publicly available, the following tables present representative data for compounds containing cyclopropyl and ethynyl functionalities to illustrate the nature of the information obtained from X-ray crystallography.
Table 1: Representative Crystallographic Data for a Cyclopropane-Containing Compound
| Parameter | Value |
| Compound | Ferrocenyldiphenylcyclopropenium |
| Formula | C25H19FeBF4 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.219(3) |
| b (Å) | 14.708(3) |
| c (Å) | 17.857(3) |
| β (°) | 103.60(5) |
| Volume (ų) | 2100.8 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.53 |
| Reference | [2] |
Table 2: Representative Crystallographic Data for an Ethynyl-Containing Compound
| Parameter | Value |
| Compound | Sila-cycloheptyne 2 |
| Alkyne Bond Angle (°) | 159.6 |
| Reference | [3] |
Experimental Protocol for Single-Crystal X-ray Diffraction
The process of determining a crystal structure by X-ray diffraction involves several key steps:
-
Crystal Growth: High-quality single crystals of the compound of interest are grown from a supersaturated solution by slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell.
-
Structure Refinement: The initial structural model is refined to best fit the experimental data.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule's properties requires a combination of analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the connectivity and stereochemistry of a molecule in solution.[1][4]
-
Comparison with X-ray Crystallography:
-
State of Matter: NMR analyzes molecules in solution, providing insights into their behavior in a more biologically relevant environment, whereas X-ray crystallography studies the solid state.[5]
-
Structural Information: While X-ray crystallography provides a static 3D structure, NMR can reveal information about dynamic processes such as conformational changes.[5][6]
-
Hydrogen Atoms: NMR is excellent for observing hydrogen atoms, which are difficult to locate with X-ray crystallography.[1]
-
Through-Bond and Through-Space Correlations: 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) can establish connectivity and spatial proximity between atoms.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.[7]
-
Comparison with X-ray Crystallography:
-
Structural Information: MS provides the molecular formula and, through fragmentation analysis, can reveal information about the different components of a molecule.[7][8] It is particularly useful for identifying and locating modifications like cyclopropyl groups.[8]
-
Sensitivity: MS is significantly more sensitive than X-ray crystallography and can be used to analyze very small amounts of sample.
-
Isomer Differentiation: While MS can confirm the molecular weight, it generally cannot distinguish between isomers (e.g., stereoisomers) without specialized techniques.
-
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the functional groups present.[9][10]
-
Comparison with X-ray Crystallography:
-
Structural Information: IR spectroscopy is excellent for identifying the presence of specific functional groups, such as the hydroxyl (-OH) and ethynyl (C≡C-H) groups in the target derivatives.[9][11] The position and shape of the -OH stretch can indicate the extent of hydrogen bonding.[9]
-
Complementary Data: IR provides complementary information to X-ray crystallography by confirming the presence of functional groups that are part of the overall 3D structure.
-
Table 3: Comparison of Analytical Techniques for the Characterization of this compound Derivatives
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions in the solid state. | Unambiguous structure determination.[1] | Requires a suitable single crystal; provides a solid-state conformation which may not be the solution or biologically active conformation.[1] |
| NMR Spectroscopy | Connectivity of atoms, stereochemistry, dynamic processes in solution, information on hydrogen atoms.[1][4] | Provides information in a biologically relevant solution state; non-destructive.[5] | Can be complex to interpret for large or highly symmetric molecules; generally lower resolution than X-ray crystallography.[4] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns which can indicate structural motifs.[7][8] | High sensitivity; can be coupled with chromatographic techniques for mixture analysis. | Generally does not provide stereochemical information; fragmentation can be complex to interpret. |
| IR Spectroscopy | Presence of functional groups (e.g., -OH, C≡C-H).[9][11] Information on hydrogen bonding.[9] | Fast, simple, and non-destructive; provides a "fingerprint" of the molecule.[9] | Provides limited information on the overall 3D structure; spectra can be complex and overlapping for large molecules. |
Conclusion
For the comprehensive characterization of this compound derivatives, a synergistic approach utilizing multiple analytical techniques is paramount. While X-ray crystallography remains the ultimate tool for unambiguous 3D structure determination in the solid state, it should be complemented by NMR spectroscopy to understand the molecule's conformation and dynamics in solution. Mass spectrometry is essential for confirming the molecular weight and elemental composition, and IR spectroscopy provides a rapid means of verifying the presence of key functional groups. Together, these techniques provide a complete picture of the molecule's structure and properties, which is critical for advancing drug development programs.
References
- 1. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Angle-Strained Sila-Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. people.bu.edu [people.bu.edu]
- 7. Mass spectrometry of derivatives of cyclopropene fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unboxing Hydroxyl Groups with Infrared Spectroscopy | PerkinElmer Blog [blog.perkinelmer.com]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Navigating the Structure-Activity Landscape of 2-(1-ethynylcyclopropyl)ethanol Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 2-(1-ethynylcyclopropyl)ethanol scaffold. Due to the limited publicly available data specifically on this compound series, this guide draws upon established principles of medicinal chemistry and SAR studies of structurally related motifs to provide a predictive framework and guide future research.
Inferred Structure-Activity Relationships
The following table outlines hypothetical SAR trends for analogs of this compound. These are based on general principles of medicinal chemistry and would require experimental validation.
| Modification Site | Structural Change | Predicted Impact on Activity | Rationale |
| Cyclopropyl Ring | Substitution on the ring | May modulate steric interactions with the target binding pocket. Introduction of polar groups could enhance solubility. | The rigid cyclopropyl ring often serves as a conformational constraint, and substitutions can fine-tune its orientation and interactions within a binding site. |
| Ring opening or replacement | Likely to significantly alter the three-dimensional shape and electronic properties, potentially leading to a loss or change in activity. | The unique strained nature of the cyclopropyl ring contributes to its specific binding characteristics. | |
| Ethynyl Group | Replacement with other small, rigid groups (e.g., cyano, trifluoromethyl) | Could alter electronic and steric properties, potentially impacting binding affinity and metabolic stability. | The linear and electron-rich nature of the ethynyl group is often crucial for target interaction. Bioisosteric replacement can probe the importance of these features. |
| Extension or functionalization of the alkyne | May allow for probing of additional binding pockets or the introduction of new interaction points. | Extending the linker could enable the molecule to reach deeper into a binding site or interact with adjacent subsites. | |
| Ethanol Moiety | Modification of the hydroxyl group (e.g., etherification, esterification) | Could modulate polarity, solubility, and metabolic stability. May impact hydrogen bonding interactions. | The hydroxyl group is a key hydrogen bond donor and acceptor. Its modification can significantly alter pharmacokinetic and pharmacodynamic properties. |
| Altering the length of the ethyl chain | Can change the distance and orientation of the hydroxyl group relative to the cyclopropyl ring, potentially affecting binding. | The spatial relationship between key functional groups is critical for optimal target engagement. | |
| Introduction of stereochemistry at the carbinol center | Enantiomers may exhibit different biological activities and potencies. | Biological targets are chiral, and stereoisomers can have distinct binding affinities and efficacies. |
Experimental Protocols for SAR Elucidation
To experimentally validate the predicted SAR trends, a systematic approach to analog synthesis and biological evaluation is necessary. The following outlines a general workflow and key experimental protocols.
General Synthetic Strategy
The synthesis of analogs would likely involve the modification of a common intermediate. For instance, 1-ethynylcyclopropanecarbaldehyde could serve as a versatile starting material for generating variations in the ethanol side chain through reactions with different organometallic reagents. Modifications to the cyclopropyl and ethynyl groups would likely require separate synthetic routes.
Key Biological Assays
The choice of biological assays will be dictated by the therapeutic target of interest. Given the structural motifs, potential applications could include enzyme inhibition (e.g., cytochrome P450s, kinases) or antiviral activity. A standard screening cascade would involve:
-
Primary Screening: An initial high-throughput screen to assess the activity of the synthesized analogs against the target of interest. This could be an enzyme inhibition assay, a cell-based proliferation assay, or a viral replication assay.
-
Dose-Response Studies: For active compounds, determining the IC50 or EC50 values to quantify their potency.
-
Selectivity Profiling: Assessing the activity of promising compounds against a panel of related targets to determine their selectivity.
-
Mechanism of Action Studies: Investigating how the most potent and selective compounds exert their biological effect. This could involve kinetic enzyme assays, molecular modeling, or cell signaling pathway analysis.
-
In Vitro ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of lead compounds to assess their drug-likeness.
Visualizing the Research Workflow
The process of conducting SAR studies can be visualized as a cyclical workflow, starting from the initial lead compound and iteratively refining its structure based on experimental feedback.
Caption: A flowchart illustrating the iterative cycle of SAR-driven lead optimization in drug discovery.
Hypothetical Signaling Pathway Inhibition
Should analogs of this compound be investigated as kinase inhibitors, a potential mechanism of action could involve the disruption of a signaling cascade. The following diagram illustrates a generic kinase signaling pathway that could be a target for such inhibitors.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
A Comparative Guide to the Bioisosteric Replacement of gem-Dimethyl Groups with 2-(1-Ethynylcyclopropyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving other properties, is a key tactic in this endeavor. This guide provides a comprehensive evaluation of 2-(1-ethynylcyclopropyl)ethanol as a bioisostere for the commonly employed gem-dimethyl group.
The gem-dimethyl group is frequently incorporated into drug candidates to enhance metabolic stability, increase potency through favorable hydrophobic interactions, and restrict bond rotation to lock in a bioactive conformation.[1][2] However, its lipophilic nature can sometimes negatively impact solubility and other physicochemical properties. The this compound moiety presents a potentially valuable alternative, offering a unique combination of rigidity, polarity, and metabolic stability. The cyclopropyl group is known to be a conformationally constrained and metabolically robust isostere for a gem-dimethyl group, often leading to a reduction in lipophilicity.[3][4] The addition of the ethynyl and ethanol functionalities introduces further opportunities for hydrogen bonding and tailored polarity.
This guide will objectively compare these two motifs by presenting key physicochemical and metabolic data, detailed experimental protocols for their determination, and a discussion of their potential impact on biological activity.
Physicochemical Properties: A Comparative Analysis
The following table summarizes the predicted and known physicochemical properties of the this compound moiety in comparison to a standard gem-dimethyl group attached to a generic scaffold (R-group). It is important to note that while general trends can be predicted, the precise experimental values for this compound are not widely available in the public domain and would need to be determined empirically for a specific molecule.
| Property | This compound Moiety | gem-Dimethyl Moiety | Significance in Drug Discovery |
| Lipophilicity (cLogP) | Lower | Higher | Lower lipophilicity can improve aqueous solubility and reduce off-target toxicity. The cyclopropyl group is generally less lipophilic than an isopropyl or gem-dimethyl group.[3] |
| Aqueous Solubility | Potentially Higher | Potentially Lower | Enhanced solubility is crucial for oral bioavailability and formulation development. The hydroxyl group in the ethanol moiety is expected to significantly increase solubility. |
| pKa | ~16-18 (hydroxyl proton) | Not applicable | The weakly acidic nature of the hydroxyl group can influence interactions with biological targets and affect solubility at different pH values. |
| Polar Surface Area (PSA) | Higher | Lower | A higher PSA, primarily due to the hydroxyl group, can impact cell permeability and interactions with transport proteins. |
| Hydrogen Bond Donors | 1 (hydroxyl group) | 0 | The presence of a hydrogen bond donor can facilitate specific interactions with target proteins, potentially increasing potency and selectivity. |
| Hydrogen Bond Acceptors | 1 (hydroxyl oxygen) | 0 | The hydroxyl oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target. |
Experimental Protocols
To empirically determine the physicochemical and metabolic properties of a novel compound containing the this compound moiety, the following standard experimental protocols are recommended.
Lipophilicity (LogP/LogD) Determination by Shake-Flask Method
Objective: To determine the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH, typically 7.4) of the compound between n-octanol and an aqueous buffer.
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4, which have been pre-saturated with each other.
-
Vortex the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Carefully collect aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the LogD value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
Safety Operating Guide
Personal protective equipment for handling 2-(1-Ethynylcyclopropyl)ethanol
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-(1-Ethynylcyclopropyl)ethanol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Potential Hazards:
-
Flammability: The ethanol backbone suggests the compound may be flammable. Vapors could form explosive mixtures with air.[1][2][3][4]
-
Eye Irritation: Alcohols are known to cause serious eye irritation.[1]
-
Respiratory Irritation: As a potentially volatile compound, inhalation may cause respiratory tract irritation.[5][6]
-
Reactivity: The ethynyl (acetylene) and cyclopropyl functional groups are high-energy and can be reactive. Terminal alkynes can form explosive metal acetylides with certain metals.
A summary of the minimum required Personal Protective Equipment (PPE) is provided below.
| PPE Category | Specification | Rationale |
| Eye & Face | ANSI Z87.1-compliant safety goggles.[7] A face shield should be worn over goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.[6][7][8] | Protects against chemical splashes and potential projectiles. |
| Hand Protection | Chemical-resistant nitrile gloves are the minimum requirement.[6][7] Consider double-gloving for enhanced protection during transfers.[7] | Prevents skin contact with the chemical. |
| Body Protection | Flame-retardant lab coat.[1] Ensure the coat is fully buttoned. Long pants and closed-toe shoes are mandatory.[7][9] | Protects skin and clothing from spills and splashes. Fire-resistant material mitigates flammability risks. |
| Respiratory | All handling of the neat compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[6][8] | Protects against inhalation of potentially harmful and irritating volatile organic compounds. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict protocol is crucial for minimizing risk. The following steps outline the safe handling of this compound from preparation to temporary storage.
Protocol for Safe Handling:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment (glassware, syringes, etc.) and verify they are clean, dry, and free of contaminants.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
-
Don all required PPE as specified in the table above.
-
-
Chemical Handling:
-
Perform all manipulations, including weighing and transferring, inside the chemical fume hood.
-
Use spark-proof tools and ground equipment to prevent static discharge, which could ignite flammable vapors.[2][3][4]
-
Keep the container tightly closed when not in use to minimize the release of vapors.[1][2][3]
-
Avoid contact with strong oxidizing agents, as this may lead to a vigorous reaction.
-
-
Post-Handling:
-
Tightly seal the primary container.
-
Clean the work area thoroughly.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Store the compound in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Emergency and Disposal Plan
Spill Response:
-
Small Spills (in fume hood):
-
Alert colleagues in the immediate area.
-
Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
Large Spills (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and contact the institutional Environmental Health and Safety (EHS) office.
-
Prevent entry to the affected area.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[1] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]
Disposal Plan:
-
All waste containing this compound, including contaminated absorbents and disposable labware, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.[10]
Chemical Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ehss.syr.edu [ehss.syr.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Characterizing volatile organic compounds from personal protective equipment users: Implications to cleanroom air quality and occupational health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. delta-sci.com [delta-sci.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
